13-hydroxyhexadecanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C37H66N7O18P3S |
|---|---|
Molekulargewicht |
1021.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-14-25(45)15-12-10-8-6-5-7-9-11-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53) |
InChI-Schlüssel |
KASXLAYYTZQFLJ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling a Core Component of Nature's Biopolymers: A Technical Guide to 13-Hydroxyhexadecanoyl-CoA
Abstract
This technical guide provides a comprehensive overview of 13-hydroxyhexadecanoyl-CoA, a key intermediate in the biosynthesis of essential plant biopolymers. While a singular "discovery" of this specific acyl-CoA is not prominently documented, its significance is intrinsically linked to the historical and ongoing research into the complex structure and function of plant cutin and suberin. This document details the biochemical context, biosynthetic pathways, and analytical methodologies relevant to the study of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: A Historical Perspective on Plant Biopolyesters
The story of this compound is woven into the larger narrative of understanding the protective outer layers of plants. Early botanical studies recognized the existence of a waxy cuticle on the surface of leaves and a corky layer (bark) on stems, but the chemical nature of these layers, cutin and suberin, remained a mystery for a long time. It is through the systematic chemical degradation and analysis of these complex biopolyesters that their monomeric composition was gradually elucidated.[1][2][3]
Cutin, the principal structural component of the plant cuticle, and suberin, a key constituent of cork and root endodermis, are complex polyesters primarily composed of glycerol (B35011) and long-chain fatty acids.[1][4] These fatty acid monomers are often hydroxylated, and among them, derivatives of hexadecanoic acid (a C16 fatty acid) are frequently identified. The identification of hydroxy fatty acids as fundamental building blocks of these polymers was a crucial step in understanding their three-dimensional structure and barrier properties.[2][5] The discovery of this compound as a specific biochemical intermediate would have emerged from studies aimed at understanding the enzymatic processes that assemble these complex structures, rather than a standalone discovery.
Biochemical Significance and Biosynthetic Pathway
This compound is a crucial activated monomer in the biosynthesis of C16-based components of cutin and suberin. Its formation is a multi-step process that begins with the synthesis of fatty acids in the plastid and culminates in their modification and activation in the endoplasmic reticulum.
The generalized biosynthetic pathway leading to the formation of this compound and its incorporation into plant polyesters is as follows:
-
De Novo Fatty Acid Synthesis: The pathway begins in the plastid with the synthesis of palmitic acid (C16:0) by the fatty acid synthase (FAS) complex.[4]
-
Acyl-CoA Formation: Palmitic acid is then activated to its coenzyme A thioester, palmitoyl-CoA, a reaction catalyzed by a long-chain acyl-CoA synthetase (LACS).[6]
-
Hydroxylation: In the endoplasmic reticulum, palmitoyl-CoA undergoes hydroxylation. While various positional isomers of hydroxyhexadecanoic acid exist in plant polyesters, the formation of a hydroxyl group at the 13th carbon is catalyzed by a specific hydroxylase. This reaction is typically carried out by cytochrome P450 monooxygenases (CYP450s).[7] Enzymes from the CYP86 and CYP704 families are known to be involved in fatty acid hydroxylation for cutin and suberin biosynthesis.[4]
-
Polyester (B1180765) Assembly: this compound, along with other activated monomers, is then transported to the site of polymerization where it is incorporated into the growing cutin or suberin polyester chain by acyltransferases.[2][8]
Quantitative Data
Specific quantitative data for this compound, such as its precise concentration in various plant tissues or the kinetic parameters of the enzymes that metabolize it, are not widely reported in the literature. The analysis of cutin and suberin monomers typically provides the relative abundance of different fatty acid derivatives after depolymerization. The table below presents a generalized composition of C16 monomers found in the cutin of a model plant, Arabidopsis thaliana, to provide context.
| Monomer | Typical Relative Abundance (%) in Arabidopsis Leaf Cutin |
| Hexadecanoic acid | 1-5 |
| Hydroxyhexadecanoic acids (total) | 5-15 |
| Hexadecanedioic acid | 70-80 |
| Other C16 derivatives | <5 |
Note: The specific abundance of the 13-hydroxy isomer is not typically differentiated from other positional isomers in general compositional analyses.
Experimental Protocols
The analysis of this compound is intrinsically linked to the analysis of the cutin and suberin polymers it helps to form. The general workflow involves the isolation of the polymer, depolymerization to release the constituent monomers, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Isolation and Depolymerization of Plant Cutin
This protocol describes a common method for the analysis of cutin monomers from plant leaves.[9][10][11]
Materials:
-
Plant leaves
-
Sodium methoxide (B1231860) in methanol (0.5 M)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl heptadecanoate)
Procedure:
-
Delipidation: Fresh leaves are submerged in chloroform for 30 seconds to remove epicuticular waxes. The leaves are then dried.
-
Depolymerization: The delipidated leaves are incubated in a solution of sodium methoxide in methanol at 60°C for 2 hours. This process, known as transesterification, cleaves the ester bonds of the cutin polymer, releasing the fatty acid methyl esters (FAMEs) of the monomers.
-
Extraction: After cooling, a known amount of internal standard is added. The mixture is acidified with acetic acid, and the FAMEs are extracted with hexane. The hexane phase is washed with saturated NaCl solution and dried over anhydrous sodium sulfate.
-
Concentration: The hexane is evaporated under a stream of nitrogen, and the residue is redissolved in a small volume of hexane for analysis.
Derivatization and GC-MS Analysis
To improve volatility and chromatographic separation, the hydroxyl groups of the hydroxy-FAMEs are typically derivatized.
Materials:
-
Dried FAME extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
Procedure:
-
Derivatization: The dried FAME extract is dissolved in pyridine, and BSTFA with 1% TMCS is added. The mixture is heated at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically used. The temperature program is designed to separate the different TMS-derivatized FAMEs. Mass spectra are acquired in electron ionization (EI) mode, and compounds are identified by comparison of their retention times and mass spectra with those of authentic standards and library data.
Conclusion
This compound represents a fundamental building block in the construction of the protective barriers of plants. While its individual discovery is not a landmark event, its importance is underscored by the extensive research into the biosynthesis and structure of cutin and suberin. Future research, leveraging advanced analytical techniques and genetic tools, will likely provide more detailed quantitative insights into the flux of this and other monomers through the biosynthetic pathways, further illuminating the intricate processes by which plants protect themselves from their environment.
References
- 1. Suberin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Obscure Metabolite: Unraveling the Biochemical Landscape of 13-Hydroxyhexadecanoyl-CoA
A Deep Dive for Researchers, Scientists, and Drug Development Professionals
Notice: Information regarding the specific biochemical properties, quantitative data, and biological roles of 13-hydroxyhexadecanoyl-CoA is exceedingly limited in currently available scientific literature. This guide synthesizes information on structurally related compounds and the general biochemistry of hydroxy fatty acids and their CoA esters to provide a foundational understanding and framework for future research. Direct experimental data on this compound is not presently available.
Introduction: The Enigma of a Hydroxylated Acyl-CoA
This compound is the coenzyme A thioester of 13-hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid hydroxylated at the ω-3 position. While long-chain acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, lipid synthesis, and protein acylation, the specific roles of hydroxylated variants, particularly this compound, remain largely uncharacterized. The presence of a hydroxyl group suggests potential for unique metabolic fates and signaling properties distinct from its non-hydroxylated counterpart, palmitoyl-CoA.
This technical guide aims to provide a comprehensive overview of the potential biochemical properties of this compound by drawing parallels with more extensively studied hydroxylated fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE). It will explore its probable synthesis, metabolism, and putative biological functions, while highlighting the significant gaps in our current knowledge.
Putative Synthesis and Metabolism
The metabolic pathways leading to and from this compound have not been explicitly elucidated. However, based on known enzymatic reactions involving fatty acids, we can propose a likely metabolic network.
Biosynthesis of the Precursor, 13-Hydroxyhexadecanoic Acid
The formation of 13-hydroxyhexadecanoic acid, the precursor to its CoA ester, is the initial and critical step. Cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family, are well-known for their role in the ω- and (ω-n)-hydroxylation of fatty acids. It is plausible that a CYP4 enzyme catalyzes the hydroxylation of palmitic acid to yield 13-hydroxyhexadecanoic acid.
Activation to this compound
For 13-hydroxyhexadecanoic acid to become metabolically active, it must be converted to its CoA thioester. This activation is catalyzed by acyl-CoA synthetases (ACSs). Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes responsible for this conversion for fatty acids with 12 to 22 carbons. It is highly probable that an ACSL is responsible for the formation of this compound from 13-hydroxyhexadecanoic acid and coenzyme A, in an ATP-dependent manner.
Potential Metabolic Fates
Once formed, this compound could enter several metabolic pathways:
-
Beta-Oxidation: The presence of the hydroxyl group may alter its processing by the standard beta-oxidation pathway. It might be a substrate for specialized enzymes that can handle hydroxylated fatty acids. For instance, in rat colonic mucosa, a dehydrogenase has been identified that acts on 13-HODE, converting it to 13-oxooctadecadienoic acid.[1] A similar dehydrogenase might act on this compound.
-
Esterification into Complex Lipids: Like other acyl-CoAs, it could be incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters, thereby modifying membrane properties or energy storage.
-
Signaling Roles: Long-chain acyl-CoAs are known to act as signaling molecules, for example, by regulating enzyme activity or gene expression.[2] The hydroxyl group on this compound could confer specific signaling functions.
Below is a conceptual workflow for the synthesis and potential metabolism of this compound.
Caption: Putative metabolic pathway of this compound.
Potential Biological Functions and Signaling Roles
While no specific biological functions have been attributed to this compound, we can infer potential roles based on related molecules.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Oxidized fatty acids, including 13-HODE, are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism, inflammation, and cell differentiation.[3] It is conceivable that 13-hydroxyhexadecanoic acid or its CoA ester could also act as a PPAR agonist, thereby influencing the expression of genes involved in lipid metabolism.
The potential signaling cascade is illustrated below.
Caption: Putative PPAR signaling pathway for this compound.
Regulation of Cellular Processes by Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are not just metabolic intermediates; they are also important regulatory molecules. Their intracellular concentrations are tightly controlled by acyl-CoA binding proteins (ACBPs) and can influence a variety of cellular processes, including ion channel activity and insulin (B600854) secretion.[2][4] this compound could potentially have unique regulatory effects due to its hydroxyl group.
Quantitative Data
As of the latest literature review, there is no specific quantitative data available for this compound. The following tables are presented as a template for future research, outlining the key parameters that need to be determined to understand its biochemical properties.
Table 1: Putative Enzyme Kinetics
| Enzyme (Putative) | Substrate(s) | Product(s) | Km | Vmax | kcat |
| Acyl-CoA Synthetase | 13-Hydroxyhexadecanoic Acid, CoA, ATP | This compound, AMP, PPi | Data not available | Data not available | Data not available |
| 13-Hydroxyacyl-CoA Dehydrogenase | This compound, NAD+ | 13-Oxohexadecanoyl-CoA, NADH, H+ | Data not available | Data not available | Data not available |
Table 2: Putative Binding Affinities
| Binding Protein | Ligand | Kd |
| Acyl-CoA Binding Protein (ACBP) | This compound | Data not available |
| Fatty Acid Binding Protein (FABP) | This compound | Data not available |
| PPARα | 13-Hydroxyhexadecanoic Acid | Data not available |
| PPARγ | 13-Hydroxyhexadecanoic Acid | Data not available |
Table 3: Cellular Concentrations (Hypothetical)
| Cell Type / Tissue | Condition | Cellular Concentration (nmol/g tissue) |
| Hepatocytes | Normal | Data not available |
| Adipocytes | High-fat diet | Data not available |
| Colon Mucosa | Inflammatory | Data not available |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not established. The following sections provide generalized methodologies that can be adapted from protocols for other long-chain acyl-CoAs.
Synthesis of this compound
A common method for the synthesis of acyl-CoAs is through the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[5]
Protocol Outline:
-
Synthesis of 13-Hydroxyhexadecanoic Acid: This would likely involve a multi-step organic synthesis, potentially starting from a commercially available 16-carbon chain and introducing a hydroxyl group at the 13th position.
-
Formation of the NHS Ester: React 13-hydroxyhexadecanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC).
-
Thioesterification with Coenzyme A: React the NHS ester of 13-hydroxyhexadecanoic acid with the free thiol group of coenzyme A in a suitable buffer (e.g., sodium bicarbonate).
-
Purification: Purify the resulting this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Protocol Outline:
-
Lipid Extraction: Extract lipids and acyl-CoAs from cells or tissues using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous solution containing a weak acid (e.g., formic acid).
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for this compound. An internal standard (e.g., a stable isotope-labeled version) should be used for accurate quantification.
Conclusion and Future Directions
This compound represents a significant knowledge gap in the field of lipid biochemistry. While its existence as a chemical entity is recognized, its biochemical properties, metabolic pathways, and biological functions are yet to be discovered. The information on related molecules, such as 13-HODE and other long-chain acyl-CoAs, provides a valuable starting point for future research.
Key areas for future investigation include:
-
Identification of Biosynthetic Enzymes: Characterizing the specific CYP450 and acyl-CoA synthetase enzymes responsible for its formation.
-
Elucidation of Metabolic Pathways: Determining its fate through beta-oxidation and its incorporation into complex lipids.
-
Functional Characterization: Investigating its role as a signaling molecule, particularly its interaction with nuclear receptors like PPARs.
-
Development of Analytical Standards: The synthesis and commercial availability of this compound and its stable isotope-labeled analog are crucial for enabling quantitative studies.
The exploration of this obscure metabolite holds the potential to uncover new regulatory mechanisms in lipid metabolism and signaling, with possible implications for metabolic diseases and inflammation.
References
- 1. Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mammalian Synthesis Pathway of 13-Hydroxyhexadecanoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mammalian synthesis pathway of 13-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A. The synthesis involves a two-step process: the hydroxylation of hexadecanoic acid (palmitic acid) and the subsequent activation of the resulting 13-hydroxyhexadecanoic acid to its coenzyme A derivative. This document details the enzymes involved, their subcellular locations, and the subsequent metabolic fate of the product. Furthermore, it presents available quantitative data, detailed experimental protocols for key assays, and a discussion of the regulatory mechanisms governing this pathway. Visualizations of the pathway, experimental workflows, and regulatory networks are provided to facilitate a deeper understanding of the molecular processes.
Introduction
Hydroxylated fatty acids and their corresponding acyl-CoA derivatives are emerging as important molecules in various physiological and pathological processes. This compound is a C16 fatty acyl-CoA with a hydroxyl group at the ω-3 position. While its specific biological functions are still under investigation, its synthesis is intrinsically linked to fatty acid metabolism and detoxification pathways. The generation of such modified fatty acids is primarily a function of the cytochrome P450 monooxygenase system, followed by activation by acyl-CoA synthetases for further metabolism, predominantly through peroxisomal β-oxidation. Understanding the synthesis of this compound is crucial for elucidating its role in cellular signaling, membrane biology, and the pathogenesis of metabolic diseases.
The Synthesis Pathway of this compound
The synthesis of this compound in mammals is a two-step process that begins with the hydroxylation of hexadecanoic acid, followed by its activation to a CoA thioester.
Step 1: Hydroxylation of Hexadecanoic Acid
The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is catalyzed by cytochrome P450 (CYP) enzymes.[1] For long-chain fatty acids like hexadecanoic acid (palmitic acid), this reaction primarily occurs at the ω and near-terminal positions.
-
Enzymes Involved: The CYP4 family of enzymes are the primary catalysts of fatty acid ω- and (ω-1)-hydroxylation in mammals.[2][3] Specifically, CYP4F2 and CYP4F3B are known to hydroxylate various long-chain and very-long-chain fatty acids.[4][5] While direct evidence for the specific 13-hydroxylation (ω-3) of hexadecanoic acid by human CYP enzymes is not extensively documented, studies on bacterial CYP enzymes, such as P450BM-3, have shown that palmitic acid can be hydroxylated at the ω-1, ω-2, and ω-3 positions.[6] This suggests that mammalian CYP enzymes may possess similar capabilities. CYP4F2, highly expressed in the liver and kidney, has been shown to be a major contributor to the ω-hydroxylation of arachidonic acid.[7][8] CYP4F3B is also a highly efficient ω-hydroxylase for polyunsaturated fatty acids.[4]
-
Subcellular Location: The hydroxylation of fatty acids by CYP enzymes occurs in the endoplasmic reticulum.[8]
Step 2: Activation of 13-Hydroxyhexadecanoic Acid to its CoA Ester
For 13-hydroxyhexadecanoic acid to be further metabolized, it must be activated to its coenzyme A (CoA) derivative, this compound. This activation is an ATP-dependent process catalyzed by long-chain acyl-CoA synthetases (ACSLs).[9]
-
Enzymes Involved: There are five main ACSL isoforms in mammals (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions and substrate specificities.[9] All five ACSL isoforms have been shown to activate hydroxylated fatty acids such as epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[10][11] This indicates a broad specificity for hydroxylated fatty acids, suggesting that one or more of these isoforms are responsible for the activation of 13-hydroxyhexadecanoic acid. ACSL1 has a preference for saturated and monounsaturated fatty acids of 16-18 carbons in length, while ACSL4 shows a preference for arachidonic acid.[9] The specific isoform responsible for activating 13-hydroxyhexadecanoic acid in a particular tissue will likely depend on the expression profile and subcellular localization of the ACSL enzymes.
-
Subcellular Location: ACSL enzymes are located on the outer mitochondrial membrane, the endoplasmic reticulum, and the peroxisomal membrane.[9]
Subsequent Metabolism
Once formed, this compound is a substrate for further metabolism. Due to its chain length and modification, it is primarily catabolized through the peroxisomal β-oxidation pathway.[12][13] Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and other modified fatty acids that are poor substrates for mitochondrial β-oxidation.[12][14] The peroxisomal β-oxidation of this compound would proceed through a series of enzymatic steps, including oxidation, hydration, dehydrogenation, and thiolytic cleavage, to shorten the fatty acyl chain.[13] The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.
Quantitative Data
Quantitative data on the synthesis of this compound is limited. However, kinetic parameters for related reactions catalyzed by CYP4F and ACSL enzymes provide valuable insights.
Table 1: Kinetic Parameters of Human CYP4F2 for Various Fatty Acid Substrates
| Substrate | K_m_ (µM) | V_max_ (pmol/min/pmol P450) | Reference |
| Arachidonic Acid | 10.5 ± 2.1 | 29.3 ± 1.9 | [7] |
| Leukotriene B_4_ | 2.5 ± 0.5 | 15.6 ± 1.2 | [7] |
Table 2: Apparent Kinetic Parameters of Purified ACSL Isoforms for Oleate
| Enzyme | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference |
| ACSL1 | 11 | 2100 | [9] |
| ACSL3 | 10 | 1800 | [9] |
| ACSL4 | 8 | 1300 | [9] |
| ACSL5 | 7 | 1500 | [9] |
| ACSL6 | 13 | 1100 | [9] |
Table 3: Typical Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues
| Tissue | Total Acyl-CoA (nmol/g wet weight) | Reference |
| Rat Liver | 83 ± 11 | [15] |
| Hamster Heart | 61 ± 9 | [15] |
Experimental Protocols
In Vitro Hydroxylation of Hexadecanoic Acid by Human Liver Microsomes
This protocol is adapted from methods used to assay CYP450 activity.[7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
10 mM MgCl₂
-
0.1 mg/mL human liver microsomes
-
1 µM hexadecanoic acid (substrate)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction at 37°C for 30 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-15-hydroxyheptadecanoic acid).
-
Sample Preparation for Analysis: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the dried extract in a suitable solvent and analyze by LC-MS/MS for the presence of 13-hydroxyhexadecanoic acid.
Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This radiometric assay is a standard method for measuring ACSL activity.[16]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM ATP
-
5 mM MgCl₂
-
0.2 mM Coenzyme A
-
1 µCi [¹⁴C]-13-hydroxyhexadecanoic acid (substrate) complexed to bovine serum albumin (BSA) in a 2:1 molar ratio.
-
-
Initiation of Reaction: Add cell lysate or purified enzyme preparation to the reaction mixture to a final volume of 200 µL.
-
Incubation: Incubate at 37°C for 10-30 minutes.
-
Termination of Reaction: Stop the reaction by adding 1 mL of Dole's reagent (isopropanol:heptane (B126788):1M H₂SO₄, 40:10:1).
-
Phase Separation: Add 0.5 mL of heptane and 0.5 mL of water, vortex, and centrifuge at 1,000 x g for 5 minutes. The upper organic phase contains the unreacted fatty acid, and the lower aqueous phase contains the [¹⁴C]-13-hydroxyhexadecanoyl-CoA.
-
Quantification: Take an aliquot of the lower aqueous phase for scintillation counting to determine the amount of product formed.
LC-MS/MS Analysis of 13-Hydroxyhexadecanoic Acid and this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of hydroxy fatty acids and their CoA esters.[17][18]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode for the free fatty acid and positive mode for the acyl-CoA.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
13-hydroxyhexadecanoic acid: Precursor ion [M-H]⁻ (m/z 271.2) to a specific product ion.
-
This compound: Precursor ion [M+H]⁺ (m/z 1022.5) to the characteristic CoA fragment ion (m/z 428.1).
-
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
Regulation of the Synthesis Pathway
The synthesis of this compound is regulated at the level of the key enzymes involved: CYP4F family members and ACSLs.
-
Transcriptional Regulation of CYP4F Genes: The expression of CYP4F genes is regulated by nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).[19] PPARα is a key regulator of lipid metabolism and can be activated by fatty acids and their derivatives.[20] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, including some CYP4F enzymes.[21] This provides a mechanism to coordinate the production of hydroxylated fatty acids with their subsequent catabolism.
-
Regulation of Long-Chain Acyl-CoA Synthetases: ACSL expression is also subject to transcriptional control by factors such as PPARs.[22] Additionally, the activity of ACSL enzymes can be modulated by post-translational modifications, such as phosphorylation and acetylation, although this area is still under active investigation.[23] The subcellular localization and interaction with other proteins can also influence the channeling of fatty acids into specific metabolic pathways by different ACSL isoforms.[9]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for analyzing the synthesis pathway.
Caption: Transcriptional regulation by PPARα.
Conclusion
The synthesis of this compound is a multi-step process involving the coordinated action of enzymes in different subcellular compartments. While the precise enzymes responsible for the 13-hydroxylation of hexadecanoic acid in mammals are yet to be definitively identified, the CYP4F family are strong candidates. The subsequent activation to the CoA ester is carried out by long-chain acyl-CoA synthetases, which exhibit broad specificity for hydroxylated fatty acids. The final product is likely channeled into peroxisomal β-oxidation. Further research is needed to fully characterize the kinetics and regulation of this pathway and to elucidate the specific biological roles of this compound in health and disease. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this intriguing area of lipid metabolism.
References
- 1. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP4F2 - Wikipedia [en.wikipedia.org]
- 3. CYP4F3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
The Metabolic Crossroads: An In-depth Technical Guide to the Enzymes of 13-Hydroxyhexadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of 13-hydroxyhexadecanoyl-CoA, a long-chain hydroxy fatty acid, represents a critical intersection of fatty acid omega-oxidation and subsequent beta-oxidation pathways. Understanding the enzymatic machinery responsible for its synthesis and degradation is paramount for elucidating its physiological roles and its implications in various pathological states, including metabolic disorders and inflammatory responses. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Core Enzymes and Metabolic Pathway
The metabolism of this compound is initiated from hexadecanoyl-CoA through the omega-oxidation pathway, primarily occurring in the endoplasmic reticulum of liver and kidney cells. This is followed by the beta-oxidation of the resulting dicarboxylic acid in both peroxisomes and mitochondria. The key enzyme families involved are:
-
Cytochrome P450 (CYP) Family 4: These monooxygenases catalyze the initial and rate-limiting step of omega-oxidation, the hydroxylation of the terminal methyl group of fatty acids. Specifically, CYP4F2 and CYP4F3 have been implicated in the hydroxylation of long-chain fatty acids.
-
Alcohol Dehydrogenases (ADHs): This superfamily of enzymes catalyzes the oxidation of the newly introduced hydroxyl group to an aldehyde.
-
Aldehyde Dehydrogenases (ALDHs): These enzymes are responsible for the subsequent oxidation of the aldehyde to a carboxylic acid, forming a dicarboxylic acid.
-
Acyl-CoA Synthetases: These enzymes activate the dicarboxylic acid to its corresponding CoA thioester, enabling its entry into beta-oxidation pathways.
-
Peroxisomal and Mitochondrial Beta-Oxidation Enzymes: A cascade of enzymes including acyl-CoA oxidases/dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases are responsible for the sequential shortening of the dicarboxylic acid chain.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the enzymes implicated in the metabolism of this compound and related molecules. It is important to note that specific kinetic data for every enzyme with its precise substrate in this pathway is not always available; in such cases, data for analogous substrates are provided as a reference.
Table 1: Expression Levels of Human CYP4F2
| Tissue | Mean Expression Level (pmol/mg microsomal protein) | Range of Expression | Reference |
| Liver | 16.4 ± 18.6 | 0 - 80.1 | [1][2] |
| Kidney Cortex | 3.9 ± 3.8 | Not Reported | [1][2] |
Table 2: Specific Activity of 13-Hydroxyoctadecadienoic Acid Dehydrogenase (a related enzyme)
| Cell Line | Specific Activity (pmol/min/mg protein) | Notes | Reference |
| Caco-2 | 200 - 400 | Differentiated intestinal cells | [3] |
| HT-29 | 20 - 60 | Colon adenocarcinoma cells | |
| Swiss mouse 3T3 fibroblasts | 0.6 - 2 | Undifferentiated fibroblasts | [3] |
Table 3: Substrate Specificity of Mitochondrial Beta-Oxidation
| Substrate | Organelle | Tissue | Species | Activity Notes | Reference |
| Hexadecanedioyl-CoA | Mitochondria | Liver | Rat (clofibrate-treated) | Active oxidation observed | [4][5] |
| Dodecanedioyl-CoA | Mitochondria | Liver | Rat | Oxidized by permeabilized mitochondria | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and available equipment.
Protocol 1: Assay for Cytochrome P450-mediated Hydroxylation of a Long-Chain Fatty Acid (Adapted from general protocols)
Objective: To determine the activity of CYP4F2 or other relevant CYPs in hydroxylating a C16 fatty acid.
Materials:
-
Human liver microsomes (or recombinant CYP4F2)
-
Hexadecanoyl-CoA (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes (or recombinant enzyme).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, hexadecanoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extract the hydroxylated product using an organic solvent.
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the formation of 16-hydroxyhexadecanoic acid (or its CoA ester) using a validated LC-MS/MS method with an appropriate internal standard.
Protocol 2: Assay for Alcohol Dehydrogenase Activity with a Long-Chain Hydroxy Fatty Acid (Adapted from general protocols)
Objective: To measure the rate of oxidation of a long-chain hydroxy fatty acid by alcohol dehydrogenase.
Materials:
-
Purified alcohol dehydrogenase or cell/tissue lysate
-
16-Hydroxyhexadecanoic acid (substrate)
-
NAD+ (cofactor)
-
Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer and NAD+.
-
Add the enzyme source (purified enzyme or lysate).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, 16-hydroxyhexadecanoic acid (solubilized with a suitable carrier if necessary).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 3: Assay for Aldehyde Dehydrogenase Activity with a Long-Chain Fatty Aldehyde (Adapted from general protocols)
Objective: To determine the activity of aldehyde dehydrogenase in oxidizing a long-chain fatty aldehyde.
Materials:
-
Purified aldehyde dehydrogenase or cell/tissue lysate
-
16-Oxohexadecanoic acid (substrate)
-
NAD+ (cofactor)
-
Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the buffer and NAD+.
-
Add the enzyme source.
-
Pre-incubate at the desired temperature.
-
Initiate the reaction by adding the substrate, 16-oxohexadecanoic acid (solubilized appropriately).
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation.
Protocol 4: Assay for Peroxisomal Beta-Oxidation of a Dicarboxylic Acid (Adapted from general protocols)
Objective: To measure the rate of chain-shortening of a dicarboxylic acid by isolated peroxisomes.
Materials:
-
Isolated peroxisomes
-
[1-¹⁴C]-Hexadecanedioic acid (radiolabeled substrate)
-
ATP, CoA, NAD+, FAD
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing isolated peroxisomes, the reaction buffer, and the required cofactors (ATP, CoA, NAD+, FAD).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the radiolabeled substrate, [1-¹⁴C]-hexadecanedioic acid.
-
Incubate for a specific time period.
-
Stop the reaction by adding perchloric acid to precipitate proteins and larger molecules.
-
Centrifuge the mixture and collect the supernatant containing the acid-soluble products (radiolabeled acetyl-CoA and chain-shortened dicarboxylyl-CoAs).
-
Quantify the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of beta-oxidation.
Protocol 5: Assay for Mitochondrial Beta-Oxidation of a Dicarboxylyl-CoA (Adapted from general protocols)
Objective: To measure the beta-oxidation of a dicarboxylyl-CoA by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Hexadecanedioyl-CoA (substrate)
-
L-carnitine, CoA, NAD+, FAD, ATP
-
Reaction buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and HEPES)
-
Oxygen electrode or a Seahorse XF Analyzer
Procedure:
-
Prepare a suspension of isolated mitochondria in the reaction buffer.
-
Add the necessary cofactors for beta-oxidation and electron transport chain function.
-
Place the mitochondrial suspension in the chamber of an oxygen electrode or a well of a Seahorse plate.
-
Initiate the reaction by adding the substrate, hexadecanedioyl-CoA.
-
Monitor the rate of oxygen consumption. An increase in oxygen consumption upon substrate addition is indicative of active beta-oxidation and subsequent oxidative phosphorylation.
Visualizations
Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow: Enzyme Activity Assay
Caption: General workflow for a spectrophotometric enzyme activity assay.
Conclusion
The enzymatic pathway of this compound metabolism is a complex and vital process involving a coordinated effort of enzymes located in multiple cellular compartments. While the general framework of this pathway is understood, this guide highlights the need for further research to delineate the specific kinetic properties of each enzyme with its respective substrate. The provided protocols offer a solid foundation for researchers to investigate these enzymatic activities, and the visualized pathways serve as a clear roadmap for understanding the metabolic flow. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with aberrant fatty acid metabolism.
References
- 1. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Genetic Variability in the CYP4F2, CYP4F11, and CYP4F12 Genes on Liver mRNA Levels and Warfarin Response [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Family 4F2 and 4F11 Haplotype Mapping and Association with Hepatic Gene Expression and Vitamin K Hydroxylation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Intermediate: A Technical Guide to 13-Hydroxyhexadecanoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the metabolic role of 13-hydroxyhexadecanoyl-CoA, an intriguing intermediate that lies at the intersection of alternative fatty acid oxidation pathways. While not a canonical intermediate in the well-trodden path of mitochondrial beta-oxidation, its formation and subsequent degradation shed light on the metabolic flexibility of cells in handling modified fatty acids. This document provides a comprehensive overview of the relevant pathways, available quantitative data, and detailed experimental methodologies for the study of hydroxylated fatty acids, aimed at researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
The Metabolic Context of this compound: Beyond Beta-Oxidation
Contrary to a direct role in the mitochondrial beta-oxidation spiral, this compound emerges from an alternative pathway known as omega-oxidation. This pathway primarily occurs in the smooth endoplasmic reticulum of the liver and kidneys and serves as a mechanism for the metabolism of medium to long-chain fatty acids that may not efficiently enter mitochondrial beta-oxidation, especially under conditions of high fatty acid influx.
The formation of this compound is initiated by the sub-terminal hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA). For a 16-carbon fatty acid, the 13th carbon represents the ω-3 position. This initial hydroxylation is catalyzed by cytochrome P450 enzymes.
Biosynthesis via Omega-Oxidation
The generation of 13-hydroxyhexadecanoic acid, the precursor to its CoA ester, is a multi-step process:
-
Hydroxylation: Hexadecanoic acid is hydroxylated at the 13th carbon position by a cytochrome P450 monooxygenase, predominantly from the CYP4F subfamily. This reaction requires NADPH and molecular oxygen.
-
Activation: The resulting 13-hydroxyhexadecanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
Degradation Pathway
Once formed, this compound is channeled into a degradation pathway that involves further oxidation and subsequent peroxisomal beta-oxidation.
-
Oxidation to a Dicarboxylic Acid: The hydroxyl group of this compound is further oxidized to a carboxylic acid, forming a dicarboxylic acid. This oxidation occurs in two steps, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.
-
Peroxisomal Beta-Oxidation: The resulting dicarboxylyl-CoA is then transported to peroxisomes, which are specialized in the beta-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1] The dicarboxylic acyl-CoA can be shortened from either end by the peroxisomal beta-oxidation machinery.
The following diagram illustrates the overall pathway for the formation and degradation of this compound:
Quantitative Data
Quantitative data for the enzymatic reactions specifically involving this compound are scarce in the literature. However, data from studies on analogous substrates, particularly the omega-hydroxylation of other long-chain fatty acids and the kinetics of peroxisomal beta-oxidation enzymes, can provide valuable insights.
Cytochrome P450-Mediated Hydroxylation
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 | [2] |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 | [2] |
| Table 1: Kinetic parameters for the ω-hydroxylation of arachidonic acid by human liver P450 enzymes.[2] |
These data suggest that different CYP4F isoforms can have markedly different affinities and turnover rates for long-chain fatty acid substrates.
Peroxisomal Beta-Oxidation of Dicarboxylic Acids
The beta-oxidation of dicarboxylic acids occurs preferentially in peroxisomes. The enzymes of peroxisomal beta-oxidation exhibit different substrate specificities compared to their mitochondrial counterparts.
| Enzyme | Substrate (Dicarboxylic Acid) | Relative Activity (%) | Reference |
| Acyl-CoA Oxidase | C16-dicarboxylyl-CoA | ~100 | [3] |
| L-Bifunctional Protein | C16-dicarboxylyl-CoA | Active | [4] |
| D-Bifunctional Protein | C16-dicarboxylyl-CoA | Active | [4] |
| 3-Ketoacyl-CoA Thiolase | C16-dicarboxylyl-CoA | Active | [4] |
| Table 2: Relative activity of human peroxisomal beta-oxidation enzymes with a C16 dicarboxylic acid substrate. |
Experimental Protocols
Detailed protocols for the study of this compound are not standardized due to the limited research on this specific intermediate. However, established methods for analyzing hydroxylated fatty acids and assaying the relevant enzymes can be adapted.
General Workflow for Studying Hydroxylated Fatty Acid Metabolism
The following diagram outlines a typical experimental workflow for investigating the metabolism of a hydroxylated fatty acid like 13-hydroxyhexadecanoic acid.
Protocol for Cytochrome P450-mediated Fatty Acid Hydroxylation Assay
This protocol provides a general method for measuring the hydroxylation of a fatty acid substrate by microsomal cytochrome P450 enzymes.
1. Materials:
-
Liver microsomes (from human or animal models)
-
Fatty acid substrate (e.g., hexadecanoic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., a deuterated analog of the expected product)
-
Derivatizing agent (e.g., BSTFA for silylation)
-
GC-MS or LC-MS/MS system
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the fatty acid substrate. Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Stop the reaction by adding an organic solvent and the internal standard.
-
Extract the lipids by vortexing and centrifugation.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Derivatize the dried residue to improve volatility for GC-MS analysis (e.g., by silylation).
-
Analyze the sample by GC-MS or LC-MS/MS to identify and quantify the hydroxylated fatty acid products by comparing their retention times and mass spectra to authentic standards.
Protocol for Peroxisomal Beta-Oxidation Assay of Dicarboxylic Acids
This protocol outlines a method to measure the beta-oxidation of a dicarboxylic acid by isolated peroxisomes.
1. Materials:
-
Isolated peroxisomes
-
Dicarboxylic acid substrate (e.g., hexadecanedioic acid)
-
ATP, CoA, and NAD+
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter (if using a radiolabeled substrate)
-
LC-MS/MS system for product analysis
2. Procedure (using a radiolabeled substrate, e.g., [1-¹⁴C]-hexadecanedioic acid):
-
Prepare a reaction mixture containing the reaction buffer, isolated peroxisomes, ATP, CoA, and NAD+.
-
Add the radiolabeled dicarboxylic acid substrate to initiate the reaction.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Measure the radioactivity in the acid-soluble supernatant, which contains the chain-shortened, water-soluble products of beta-oxidation (e.g., acetyl-CoA).
-
Alternatively, the reaction products can be analyzed by LC-MS/MS to identify and quantify the specific chain-shortened dicarboxylic acyl-CoAs.
Regulation of the Omega-Oxidation Pathway
The expression of the enzymes involved in omega-oxidation, particularly the CYP4A and CYP4F families, is subject to regulation by various factors, linking fatty acid metabolism to broader cellular signaling networks.
-
Substrate Induction: The presence of high levels of fatty acids can induce the expression of CYP4A and CYP4F genes, providing a feed-forward mechanism to handle lipid overload.[5]
-
Hormonal Regulation: Hormones that influence lipid metabolism, such as insulin (B600854) and glucagon, can modulate the expression of these enzymes.
-
Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which in turn regulate the transcription of genes involved in fatty acid oxidation.[6]
The regulation of this pathway is complex and provides multiple potential targets for therapeutic intervention in metabolic diseases characterized by dysregulated lipid metabolism.
Conclusion
This compound serves as a key metabolic node, diverting a portion of the cellular long-chain fatty acid pool away from direct mitochondrial beta-oxidation and into the omega-oxidation pathway. While our understanding of the specific enzymes and quantitative aspects of its metabolism is still evolving, the broader pathways of fatty acid hydroxylation and subsequent peroxisomal degradation are well-established. For researchers and drug development professionals, targeting the enzymes of the omega-oxidation pathway, such as the CYP4F family, may offer novel therapeutic strategies for managing metabolic disorders associated with lipid accumulation. Further research focusing on the precise kinetics and regulation of the enzymes acting on this compound will be crucial for a complete understanding of its physiological and pathological roles.
References
- 1. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peroxisomal Nexus: Unraveling the Function of 13-hydroxyhexadecanoyl-CoA in Cellular Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Peroxisomes are indispensable cellular organelles that play a critical role in lipid metabolism and redox balance. While the peroxisomal beta-oxidation of very-long-chain fatty acids is well-documented, the metabolic fate of hydroxylated fatty acids within this organelle is an area of growing research interest. This technical guide provides an in-depth exploration of the function of 13-hydroxyhexadecanoyl-CoA, a hydroxylated fatty acyl-CoA, in peroxisomes. Drawing upon the established principles of peroxisomal alpha- and beta-oxidation of hydroxylated fatty acids and specific studies on the metabolism of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), this document elucidates the presumed metabolic pathway, enzymatic machinery, and potential physiological significance of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel metabolic pathways and therapeutic targets.
Introduction: The Versatility of Peroxisomal Lipid Metabolism
Peroxisomes house a diverse array of enzymes that participate in a variety of metabolic processes, most notably the catabolism of lipids that cannot be efficiently processed by mitochondria.[1] These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[2][3] A lesser-known but equally important function of peroxisomes is the metabolism of hydroxylated fatty acids. These molecules, characterized by the presence of one or more hydroxyl groups on the fatty acid chain, can arise from various endogenous and exogenous sources and have been implicated in signaling pathways and disease pathophysiology.[4]
The presence of a hydroxyl group on a fatty acid chain necessitates specialized enzymatic machinery for its degradation. Peroxisomes are equipped to handle these modified lipids through either alpha-oxidation or beta-oxidation pathways.[5][6] This guide focuses on the peroxisomal function of a specific hydroxylated fatty acyl-CoA, this compound. While direct studies on this molecule are limited, its metabolic role can be inferred from the well-characterized peroxisomal metabolism of its C18 precursor, 13-hydroxyoctadecadienoic acid (13-HODE).[7][8]
The Metabolic Journey of this compound in Peroxisomes
The metabolism of this compound within the peroxisome is presumed to be a continuation of the beta-oxidation of its longer-chain precursor, 13-HODE. The initial steps involve the uptake of 13-HODE into the cell and its activation to 13-hydroxyoctadecadienoyl-CoA. This activated form is then transported into the peroxisome, likely via an ATP-binding cassette (ABC) transporter of the ABCD family.[9]
Once inside the peroxisome, 13-hydroxyoctadecadienoyl-CoA undergoes one cycle of beta-oxidation to yield 11-hydroxyhexadecadienoyl-CoA. Subsequent cycles of beta-oxidation would lead to the formation of this compound (if the initial substrate was saturated) and further chain-shortened hydroxy fatty acyl-CoAs.
The core function of peroxisomes in this context is the chain-shortening of the hydroxylated fatty acid. This process is crucial for several reasons:
-
Detoxification: By breaking down potentially bioactive or disruptive hydroxylated fatty acids, peroxisomes contribute to cellular homeostasis.[7]
-
Generation of Metabolically Accessible Products: The resulting shorter-chain hydroxy fatty acids and acetyl-CoA can be transported to the mitochondria for complete oxidation and energy production.[10]
-
Signaling Molecule Inactivation: Peroxisomal beta-oxidation serves as a mechanism to inactivate signaling molecules like 13-HODE, thereby regulating their biological activity.[7][11]
Inferred Peroxisomal Beta-Oxidation of this compound
The beta-oxidation of this compound is expected to proceed through the classical four enzymatic steps, though potentially with enzymes that have specificity for hydroxylated substrates.
-
Dehydrogenation: An acyl-CoA oxidase (ACOX) introduces a double bond between the alpha and beta carbons, producing 2-enoyl-13-hydroxyhexadecanoyl-CoA and hydrogen peroxide (H₂O₂). ACOX1 is typically involved in the oxidation of straight-chain acyl-CoAs.[9]
-
Hydration: A multifunctional enzyme (MFE) adds a water molecule across the double bond, forming 3,13-dihydroxyhexadecanoyl-CoA.
-
Dehydrogenation: The same multifunctional enzyme dehydrogenates the 3-hydroxyl group to a keto group, yielding 3-keto-13-hydroxyhexadecanoyl-CoA.
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves the molecule, releasing acetyl-CoA and 11-hydroxytetradecanoyl-CoA.
This chain-shortened hydroxy acyl-CoA can then undergo further rounds of beta-oxidation.
Quantitative Data on Peroxisomal Hydroxy Fatty Acid Oxidation
| Enzyme Class | Substrate(s) | Product(s) | Typical Kcat (s⁻¹) | Typical Km (µM) |
| Acyl-CoA Oxidase (ACOX) | Acyl-CoA | 2-trans-Enoyl-CoA, H₂O₂ | 1 - 50 | 10 - 100 |
| Multifunctional Enzyme (MFE) | 2-trans-Enoyl-CoA | 3-Hydroxyacyl-CoA | 5 - 100 | 5 - 50 |
| Multifunctional Enzyme (MFE) | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | 1 - 20 | 10 - 200 |
| Peroxisomal Thiolase | 3-Ketoacyl-CoA | Acetyl-CoA, Acyl-CoA (n-2) | 10 - 200 | 1 - 50 |
Table 1: Representative Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes. The values presented are generalized from studies on various straight-chain and branched-chain acyl-CoAs and may not directly reflect the kinetics for this compound.
Experimental Protocols for Studying Peroxisomal Hydroxylated Fatty Acid Oxidation
Investigating the peroxisomal metabolism of this compound requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Assay for Peroxisomal Beta-Oxidation of Radiolabeled Hydroxylated Fatty Acids
This protocol measures the chain-shortening of a radiolabeled hydroxylated fatty acid by isolated peroxisomes.
Materials:
-
Isolated, purified peroxisomes
-
[³H]- or [¹⁴C]-labeled 13-hydroxyhexadecanoic acid
-
ATP, Coenzyme A (CoA), NAD⁺
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Substrate Activation: Incubate the radiolabeled 13-hydroxyhexadecanoic acid with ATP and CoA to synthesize the corresponding acyl-CoA ester. This can be achieved using a commercially available acyl-CoA synthetase.
-
Reaction Setup: In a microcentrifuge tube, combine the purified peroxisomes, the reaction buffer, NAD⁺, and the newly synthesized radiolabeled this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., perchloric acid). Extract the lipids using a suitable organic solvent system (e.g., chloroform:methanol).
-
Analysis:
-
Chain-shortened products: Separate the lipid extract using TLC. Scrape the spots corresponding to the original substrate and the expected shorter-chain products and quantify the radioactivity by liquid scintillation counting.
-
Acetyl-CoA production: The aqueous phase can be analyzed for the production of radiolabeled acetyl-CoA, which is a direct measure of beta-oxidation.
-
In Vitro Reconstitution of the Beta-Oxidation Pathway
This protocol allows for the study of the entire pathway or individual enzyme kinetics using purified recombinant enzymes.
Materials:
-
Purified recombinant peroxisomal enzymes (ACOX, MFE, Thiolase)
-
This compound (unlabeled)
-
Cofactors: FAD, NAD⁺, CoA
-
Spectrophotometer
-
Reaction buffer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, all three purified enzymes, and the necessary cofactors.
-
Initiation: Start the reaction by adding this compound.
-
Monitoring: Monitor the reaction progress by spectrophotometrically measuring the reduction of NAD⁺ to NADH at 340 nm. This reflects the activity of the MFE dehydrogenase step.
-
Data Analysis: Calculate the rate of NADH production to determine the overall pathway activity. Individual enzyme kinetics can be determined by omitting one or two enzymes and providing the appropriate substrate for the enzyme being assayed.
Visualizing the Metabolic and Logical Frameworks
Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental workflows.
Figure 1: Inferred metabolic pathway of 13-hydroxyoctadecadienoic acid (13-HODE) in peroxisomes.
Figure 2: Experimental workflow for measuring peroxisomal beta-oxidation.
Conclusion and Future Directions
The peroxisomal metabolism of this compound, inferred from the degradation of its precursor 13-HODE, highlights the critical role of peroxisomes in handling hydroxylated fatty acids. This chain-shortening process is essential for detoxification, energy production, and the regulation of bioactive lipid signaling. For drug development professionals, understanding these pathways may unveil novel therapeutic targets for metabolic disorders characterized by the accumulation of unusual fatty acids.
Future research should focus on:
-
Enzyme Specificity: Characterizing the specific acyl-CoA oxidases and multifunctional enzymes responsible for the oxidation of hydroxylated fatty acids.
-
Quantitative Flux Analysis: Determining the in vivo metabolic flux through this pathway under different physiological and pathological conditions.
-
Regulatory Mechanisms: Elucidating the transcriptional and post-translational regulation of the enzymes involved in hydroxylated fatty acid oxidation.
A deeper understanding of the peroxisomal metabolism of molecules like this compound will undoubtedly provide new insights into cellular lipid homeostasis and open new avenues for therapeutic intervention.
References
- 1. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
13-Hydroxyhexadecanoyl-CoA: A Pivotal Intermediate in Fatty Acid Metabolism and Its Implications in Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
13-Hydroxyhexadecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its metabolism is intrinsically linked to cellular energy homeostasis, and disruptions in its processing are hallmark features of severe inherited metabolic disorders. Emerging evidence further implicates the accumulation of this compound and related long-chain acyl-CoAs in the pathogenesis of more common metabolic diseases, including insulin (B600854) resistance and cardiovascular disease. This technical guide provides a comprehensive overview of the biochemistry of this compound, its role in metabolic disorders, detailed experimental protocols for its analysis, and a discussion of its potential as a therapeutic target.
Introduction: The Central Role of this compound in Fatty Acid Oxidation
Mitochondrial fatty acid beta-oxidation is a vital catabolic pathway that provides a significant source of energy, particularly during periods of fasting or prolonged exercise. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA for the tricarboxylic acid (TCA) cycle. This compound is a specific intermediate generated during the oxidation of palmitoyl-CoA (a 16-carbon saturated fatty acid), one of the most common dietary fatty acids.
The formation of this compound is catalyzed by the enzyme long-chain enoyl-CoA hydratase, which adds a hydroxyl group to the beta-carbon of the trans-2-hexadecenoyl-CoA intermediate. Subsequently, this compound is a substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which oxidizes the hydroxyl group to a keto group, forming 3-ketohexadecanoyl-CoA. LCHAD is a component of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex that also houses long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities.[1][2]
Association with Inherited Metabolic Disorders: LCHAD and TFP Deficiencies
The most direct and severe consequences of impaired this compound metabolism are observed in two autosomal recessive inherited disorders: isolated LCHAD deficiency and TFP deficiency.[1][3]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder is caused by mutations in the HADHA gene, which encodes the alpha-subunit of the TFP that contains the LCHAD enzymatic activity.[4] The deficiency of LCHAD leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound, and their corresponding acylcarnitine derivatives in tissues and circulation.[5] Clinical manifestations are severe and typically present in infancy with hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[1][3]
-
Mitochondrial Trifunctional Protein (TFP) Deficiency: This more severe disorder results from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the TFP complex.[1][2] Consequently, the entire pathway for long-chain fatty acid oxidation is disrupted, leading to a broader accumulation of intermediates. The clinical presentation of TFP deficiency is heterogeneous, ranging from a severe neonatal form with high mortality to milder late-onset forms characterized by myopathy and neuropathy.[1]
The accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs is believed to be a primary contributor to the pathophysiology of these disorders, exerting toxic effects on various tissues.
Quantitative Data in LCHAD/TFP Deficiency
The diagnosis of LCHAD and TFP deficiencies relies on the detection of elevated levels of long-chain 3-hydroxyacylcarnitines in plasma and urine.[5] While direct quantification of this compound in patient tissues is not routinely performed for clinical diagnosis, research studies have demonstrated its accumulation in patient-derived cells.
| Analyte | Sample Type | Condition | Fold Increase vs. Control | Reference |
| 3-OH-hexadecanoic acid | Fibroblast culture media | LCHAD/TFP deficiency | 14-fold | [6] |
| 3-OH-tetradecanoic acid | Fibroblast culture media | LCHAD/TFP deficiency | 11-fold | [6] |
| C18(OH)/(C14(OH)+C12(OH)) ratio | Fibroblasts | Severe neonatal TFP deficiency | 2.5 ± 0.8 | [1] |
| C18(OH)/(C14(OH)+C12(OH)) ratio | Fibroblasts | Neuromyopathic TFP deficiency | 0.35, 0.2 | [1] |
Broader Implications in Metabolic Disorders
Beyond rare inherited disorders, there is growing interest in the role of long-chain acyl-CoAs, including this compound, in the pathogenesis of more prevalent metabolic conditions such as insulin resistance and cardiovascular disease.
Insulin Resistance
Insulin resistance, a key feature of type 2 diabetes, is characterized by an impaired cellular response to insulin. An accumulation of intracellular lipids and their metabolites is a well-established contributor to the development of insulin resistance in skeletal muscle and liver. Long-chain acyl-CoAs are implicated in this process through several mechanisms:
-
Activation of Protein Kinase C (PKC): Long-chain acyl-CoAs can activate novel and conventional isoforms of PKC.[7][8] Activated PKC can phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS) proteins, leading to impaired downstream signaling.[8][9]
-
Ceramide Synthesis: Long-chain acyl-CoAs are precursors for the de novo synthesis of ceramides, another class of lipids strongly implicated in inducing insulin resistance.
-
Direct Enzyme Inhibition: Accumulation of acyl-CoAs may directly inhibit enzymes involved in glucose metabolism.
While direct studies on the specific effects of this compound on insulin signaling are limited, its structural similarity to other long-chain acyl-CoAs suggests it likely contributes to these lipotoxic effects when it accumulates.
Figure 1: Proposed mechanism of this compound-induced insulin resistance.
Cardiovascular Disease
The link between this compound and cardiovascular disease is less direct but can be inferred from the broader roles of fatty acid metabolism and related oxidized lipids in atherosclerosis.
-
Endothelial Dysfunction: Elevated levels of free fatty acids are known to contribute to endothelial dysfunction, a key early event in atherosclerosis, by reducing the bioavailability of nitric oxide (NO).[10] While the specific effects of this compound on endothelial NO synthase (eNOS) have not been detailed, its accumulation in the context of metabolic dysregulation likely contributes to an environment of endothelial stress.
-
Foam Cell Formation: The formation of lipid-laden macrophages, known as foam cells, is a hallmark of atherosclerotic plaques.[11][12] This process is driven by the uptake of modified lipoproteins and an imbalance in cholesterol esterification and efflux. Long-chain acyl-CoAs are substrates for acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesterol esterification and storage in lipid droplets within macrophages.[13]
-
Metabolism of 13-HODE: 13-Hydroxyoctadecadienoic acid (13-HODE), a related oxidized linoleic acid metabolite, has been studied more extensively in the context of cardiovascular disease. 13-HODE is known to be present in atherosclerotic plaques and can modulate inflammatory responses and platelet adhesion.[2][14] While the direct enzymatic conversion of 13-HODE to a CoA thioester for entry into beta-oxidation is not the primary metabolic route, its metabolism via peroxisomal beta-oxidation generates chain-shortened products.[15] The interplay between different classes of hydroxy fatty acids and their CoA derivatives in the vasculature is an active area of research.
Figure 2: Potential contribution of elevated long-chain acyl-CoAs to atherosclerosis.
Experimental Protocols
The analysis of this compound and other long-chain acyl-CoAs is challenging due to their low abundance and instability. The most robust and sensitive methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Extraction of Acyl-CoAs from Cells and Tissues
Objective: To extract acyl-CoAs from biological samples while minimizing degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid[1]
-
Acetonitrile[1]
-
Internal standards (e.g., heptadecanoyl-CoA or stable isotope-labeled analogs)[14]
-
Homogenizer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Procedure for Cultured Cells: [1][16]
-
Wash cell monolayer twice with ice-cold PBS.
-
Add ice-cold methanol (B129727) containing the internal standard and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add ice-cold water and chloroform (B151607) for phase separation.
-
Vortex and centrifuge at low speed to separate the phases.
-
Carefully collect the upper aqueous/methanolic phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled tube.
-
Add internal standards.
-
Add an extraction buffer (e.g., a mixture of isopropanol, potassium phosphate (B84403) buffer, and acetic acid).[6]
-
Homogenize the tissue thoroughly on ice.
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., petroleum ether) to remove neutral lipids.
-
Precipitate proteins and other interfering substances by adding a saturated solution of ammonium (B1175870) sulfate (B86663) followed by a methanol:chloroform mixture.[6]
-
Centrifuge and collect the supernatant.
-
Dry the supernatant under nitrogen.
-
Reconstitute the sample for analysis.
LC-MS/MS Analysis of this compound
Objective: To separate and quantify this compound using LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Method: [17]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺ of this compound.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID). For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often observed.[13]
-
Collision Energy: Optimized for the specific transition of the analyte and internal standard.
Figure 3: A typical workflow for the LC-MS/MS analysis of acyl-CoAs.
LCHAD Enzymatic Assay
Objective: To measure the enzymatic activity of LCHAD in cell or tissue lysates.
Principle: This is a coupled enzyme assay where the product of the LCHAD reaction, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase, and the resulting decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Cell or tissue homogenate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase
-
This compound (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the cell or tissue homogenate to the reaction mixture and incubate to establish a baseline reading.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the LCHAD activity.
-
To distinguish LCHAD activity from that of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), specific antibodies against SCHAD can be used to immunoprecipitate it from the sample before the assay, or ion-exchange chromatography can be employed to separate the two enzymes.[12]
Future Directions and Therapeutic Potential
The accumulation of this compound and other long-chain acyl-CoAs represents a point of convergence for both rare and common metabolic diseases. This highlights the potential of targeting pathways involved in their synthesis, degradation, and signaling for therapeutic benefit.
-
Substrate Reduction Therapy: For LCHAD/TFP deficiencies, dietary management to reduce the intake of long-chain fatty acids is the cornerstone of therapy. Further development of medical foods and targeted nutritional interventions remains a priority.
-
Modulating Fatty Acid Oxidation: In the context of insulin resistance and cardiovascular disease, strategies to enhance the complete oxidation of fatty acids and prevent the accumulation of toxic intermediates are being explored.
-
Targeting Downstream Signaling: Inhibitors of PKC or other downstream effectors of long-chain acyl-CoA signaling could potentially mitigate the lipotoxic effects contributing to insulin resistance.
Further research is needed to fully elucidate the specific signaling roles of this compound and to validate it as a biomarker and therapeutic target in a broader range of metabolic disorders. The development of more accessible and high-throughput analytical methods for its quantification will be crucial for advancing these efforts.
Conclusion
This compound is more than just a fleeting intermediate in fatty acid metabolism. Its accumulation serves as a critical indicator of severe inherited metabolic diseases and is increasingly recognized as a contributor to the pathophysiology of widespread metabolic disorders such as insulin resistance. A deeper understanding of its biochemical roles and the development of robust analytical tools are essential for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Plasma Concentrations of New Biochemical Markers of Atherosclerosis in Patients with Dyslipidemia—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical, clinical and molecular findings in LCHAD and general mitochondrial trifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular landscape of atherosclerotic plaque progression: insights from proteomics, single-cell transcriptomics and genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. Regulation of endothelial nitric oxide synthase gene expression by oxidized linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 13-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyhexadecanoyl-CoA is a long-chain fatty acyl-CoA molecule that belongs to the class of hydroxy fatty acids. While direct research on this specific molecule is limited, its structural characteristics suggest its involvement in key metabolic and signaling pathways. This technical guide provides a comprehensive overview of the inferred structural analysis, biosynthesis, metabolism, and potential biological roles of this compound, drawing upon established principles of fatty acid biochemistry. This document aims to serve as a foundational resource for researchers interested in the study of this and other related lipid molecules, and to provide a framework for future experimental design.
Structural and Chemical Properties
This compound is an amphipathic molecule composed of a 16-carbon fatty acid (hexadecanoic acid or palmitic acid) that is hydroxylated at the 13th carbon position and activated with a coenzyme A (CoA) moiety via a thioester bond.
Key Structural Features:
-
Acyl Chain: A 16-carbon saturated acyl chain.
-
Hydroxyl Group: A hydroxyl (-OH) group at the C-13 position, which introduces polarity to the otherwise nonpolar acyl chain and creates a chiral center.
-
Coenzyme A: A complex molecule that includes a pantothenic acid (vitamin B5) unit, adenosine (B11128) 3'-phosphate 5'-diphosphate, and a β-mercaptoethylamine group that forms the thioester linkage with the fatty acid. The CoA moiety is essential for the enzymatic recognition and metabolism of the fatty acid.
Inferred Chemical Properties:
| Property | Value |
| Chemical Formula | C37H64N7O18P3S |
| Molecular Weight | 1023.9 g/mol |
| Chirality | The C-13 position is a chiral center, leading to the existence of (13R)- and (13S)- stereoisomers. The specific stereoisomer synthesized in biological systems would depend on the stereospecificity of the responsible hydroxylating enzyme. |
| Solubility | Due to its amphipathic nature, with a polar CoA head group and a largely nonpolar acyl chain, it is expected to have limited solubility in aqueous solutions and would likely be found associated with proteins or membranes within the cell. |
Biosynthesis of this compound
The biosynthesis of this compound is inferred to be a two-step process involving the hydroxylation of hexadecanoic acid followed by its activation to a CoA ester.
Step 1: Hydroxylation of Hexadecanoic Acid
The introduction of a hydroxyl group onto the acyl chain of hexadecanoic acid is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3][4][5] These monooxygenases are capable of hydroxylating fatty acids at various positions. The formation of a 13-hydroxy group represents an in-chain hydroxylation event.
Key Enzymes:
-
Cytochrome P450 Monooxygenases: Various CYP families, such as CYP4, are known to hydroxylate fatty acids. While CYP4 enzymes primarily catalyze ω- and (ω-1)-hydroxylation, other CYP isoforms can perform in-chain hydroxylation.[4][5] The specific CYP enzyme responsible for 13-hydroxylation of hexadecanoic acid remains to be identified.
Step 2: Acyl-CoA Synthesis
The resulting 13-hydroxyhexadecanoic acid is then activated to its CoA ester by an acyl-CoA synthetase (ACS) . This ATP-dependent reaction is crucial for rendering the fatty acid metabolically active.
Key Enzymes:
-
Long-chain acyl-CoA synthetases (ACSLs): These enzymes are responsible for the activation of long-chain fatty acids. It is plausible that an ACSL isoform recognizes 13-hydroxyhexadecanoic acid as a substrate.
Metabolism of this compound
Based on the metabolism of other long-chain and modified fatty acids, this compound is likely catabolized through peroxisomal β-oxidation .[6][7][8] The presence of the hydroxyl group may necessitate the action of specific auxiliary enzymes within the β-oxidation spiral.
Peroxisomal β-Oxidation Pathway:
The β-oxidation of this compound would proceed through a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA.
Key Enzymes:
-
Acyl-CoA Oxidase: Catalyzes the first, rate-limiting step, introducing a double bond.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): Catalyzes the subsequent hydration and dehydrogenation steps. The pre-existing hydroxyl group at C-13 would be encountered as the chain is shortened. The specific enzymes required to handle this modified intermediate are not yet characterized.
-
Thiolase: Cleaves the shortened ketoacyl-CoA to release acetyl-CoA and a C(n-2)-acyl-CoA.
This process would continue until the acyl chain is sufficiently shortened, after which the resulting shorter acyl-CoAs can be transported to the mitochondria for complete oxidation.
Potential Biological Roles and Signaling
While the specific functions of this compound are yet to be elucidated, the known roles of other hydroxy fatty acids suggest several potential areas of biological significance.
-
Signaling Molecule: Hydroxy fatty acids can act as signaling molecules by binding to specific receptors, such as G-protein coupled receptors, to modulate cellular responses.
-
Incorporation into Complex Lipids: this compound could be incorporated into complex lipids like phospholipids (B1166683) or sphingolipids, thereby altering membrane properties and influencing the function of membrane-associated proteins.
-
Regulation of Gene Expression: Long-chain acyl-CoAs are known to regulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Experimental Protocols
Due to the lack of specific literature on this compound, the following are generalized protocols for the analysis of long-chain hydroxy fatty acyl-CoAs that can be adapted for the study of this molecule.
Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
-
Homogenization: Homogenize the tissue or cell pellet in a suitable buffer (e.g., 10 mM HEPES, 1 mM EDTA, pH 7.4) on ice.
-
Lipid Extraction: Perform a solid-phase extraction (SPE) or a liquid-liquid extraction (e.g., using butanol/water) to isolate the acyl-CoAs.
-
Purification: Further purify the acyl-CoA fraction using reversed-phase SPE cartridges.
-
Drying and Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analysis (e.g., 50% methanol).
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Separate the extracted acyl-CoAs using a reversed-phase high-performance liquid chromatography (HPLC) system with a C18 column. A gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is typically used.
-
Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a synthetic standard.
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of a known amount of an appropriate internal standard (e.g., a deuterated or C13-labeled analog).
Conclusion and Future Directions
This compound represents an understudied lipid molecule with potential roles in cellular metabolism and signaling. This guide provides a theoretical framework for its structural analysis, biosynthesis, and metabolism based on established biochemical principles. Future research should focus on:
-
Identification of Biosynthetic Enzymes: Characterizing the specific cytochrome P450 and acyl-CoA synthetase enzymes responsible for its formation.
-
Elucidation of Metabolic Pathways: Confirming its degradation via peroxisomal β-oxidation and identifying any specific enzymes involved in handling the hydroxylated intermediate.
-
Functional Characterization: Investigating its potential signaling roles and its impact on cellular processes.
-
Development of Analytical Standards: Synthesizing authentic standards for this compound to enable accurate quantification and detailed structural studies.
The exploration of this and other novel hydroxy fatty acids will undoubtedly provide new insights into the complexity of lipid biology and may reveal new targets for therapeutic intervention in metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
Stereochemistry of 13-Hydroxyhexadecanoyl-CoA: A Technical Guide to Its Synthesis, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 13-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A derivative. While direct research on this specific molecule is limited, this document extrapolates from closely related compounds to detail its synthesis, analytical methods for stereochemical determination, and potential biological relevance. We explore its likely role in peroxisomal β-oxidation and hypothesize its involvement in cellular signaling pathways, drawing parallels with other known bioactive hydroxy fatty acids. This guide aims to serve as a foundational resource for researchers interested in the stereospecific functions of lipid metabolites in health and disease, and for professionals in drug development exploring novel therapeutic targets.
Introduction
Long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and as signaling molecules. The introduction of a hydroxyl group onto the fatty acyl chain, as seen in this compound, adds a chiral center, giving rise to (R)- and (S)-enantiomers. Emerging evidence for other hydroxylated fatty acids suggests that this stereochemistry is not trivial; it can dictate the molecule's biological activity, including its interaction with receptors and enzymes. This guide will delve into the stereochemical aspects of this compound, providing a framework for its study and potential therapeutic implications.
Stereochemistry and Synthesis
The absolute configuration at the C-13 position defines the two enantiomers of this compound: (13R)-hydroxyhexadecanoyl-CoA and (13S)-hydroxyhexadecanoyl-CoA. The synthesis of these enantiomerically pure forms is crucial for elucidating their specific biological functions.
Proposed Enantioselective Synthesis of (R)- and (S)-13-Hydroxyhexadecanoic Acid
A general strategy for the enantioselective synthesis of long-chain hydroxy fatty acids can be adapted for 13-hydroxyhexadecanoic acid. One plausible approach involves the asymmetric reduction of a corresponding keto acid or the use of chiral building blocks.[1]
Method 1: Asymmetric Hydrogenation
This method utilizes a chiral catalyst to achieve the enantioselective reduction of a ketone precursor.
-
Step 1: Synthesis of 13-oxohexadecanoic acid. This can be achieved through various organic synthesis routes, for example, by the oxidation of 13-hydroxyhexadecanoic acid (racemic) or through a Grignard reaction followed by oxidation.
-
Step 2: Asymmetric Hydrogenation. The 13-oxohexadecanoic acid is subjected to asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst. The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the resulting hydroxyl group, yielding either (R)- or (S)-13-hydroxyhexadecanoic acid with high enantiomeric excess.[2]
Method 2: Enzymatic Kinetic Resolution
This method takes advantage of the stereoselectivity of enzymes to separate a racemic mixture.
-
Step 1: Synthesis of racemic 13-hydroxyhexadecanoic acid. This can be synthesized via several standard organic chemistry methods.
-
Step 2: Enzymatic Acetylation. The racemic mixture is subjected to acetylation using an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), in the presence of an acetyl donor. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-13-hydroxyhexadecanoic acid) unreacted.[2]
-
Step 3: Separation and Hydrolysis. The acetylated (R)-enantiomer can be separated from the unreacted (S)-enantiomer by chromatography. Subsequent hydrolysis of the acetate (B1210297) group yields the pure (R)-13-hydroxyhexadecanoic acid.
Conversion to this compound
Once the enantiomerically pure 13-hydroxyhexadecanoic acid is obtained, it can be converted to its coenzyme A thioester.
-
Protocol: Acyl-CoA Synthetase-Mediated Conversion. The most common and biologically relevant method is the use of an acyl-CoA synthetase (ACS) enzyme. The reaction involves the incubation of the fatty acid with Coenzyme A, ATP, and an appropriate ACS, often in a buffered solution containing magnesium ions.[3]
Analytical Methods for Stereochemical Determination
Distinguishing between the (R) and (S) enantiomers of this compound requires specialized analytical techniques.
Chiral Chromatography
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate the enantiomers. The fatty acid can be derivatized to improve its chromatographic properties and detection.[4]
-
Supercritical Fluid Chromatography (SFC): SFC coupled with mass spectrometry (SFC-MS) is a powerful technique for the rapid separation of chiral molecules, including hydroxy fatty acid esters.[4]
Mass Spectrometry (MS)
While MS itself does not directly distinguish between enantiomers, when coupled with a chiral separation technique (LC-MS/MS or SFC-MS/MS), it provides sensitive and specific detection and quantification. Multiple Reaction Monitoring (MRM) can be used for targeted quantification of each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to distinguish between diastereomers. By derivatizing the chiral alcohol with a chiral auxiliary, diastereomeric esters are formed which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.[5][6][7]
Biological Relevance and Signaling Pathways
While direct evidence for this compound is scarce, its biological roles can be inferred from the metabolism of similar long-chain fatty acids and the activities of other hydroxy fatty acids.
Peroxisomal β-Oxidation
Long-chain and very-long-chain fatty acids are metabolized in peroxisomes. It is highly probable that this compound is a substrate for the peroxisomal β-oxidation pathway. The presence of the hydroxyl group may necessitate the action of specific enzymes within this pathway.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 13-hydroxyhexadecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 13-hydroxyhexadecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Accurate quantification of this analyte is crucial for studying metabolic disorders associated with peroxisomal function. The described protocol includes a detailed sample preparation procedure involving solid-phase extraction (SPE), optimized LC separation conditions, and specific MS/MS parameters for selective and sensitive detection.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) species are central metabolites in fatty acid metabolism. The hydroxylation of these molecules, such as in this compound, is a critical step in the peroxisomal β-oxidation pathway, which is responsible for the degradation of VLCFAs that cannot be processed by mitochondria. Dysregulation of this pathway is implicated in several metabolic diseases. Therefore, a reliable method for the quantification of specific intermediates like this compound is essential for both basic research and drug development. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of low-abundance acyl-CoAs in complex biological samples.[1][2]
Metabolic Pathway: Peroxisomal β-Oxidation
Very-long-chain fatty acids (VLCFAs) are first activated to their CoA esters in the cytosol and then transported into the peroxisome. Inside the peroxisome, they undergo a cycle of β-oxidation, which involves oxidation, hydration, dehydrogenation, and thiolytic cleavage to shorten the fatty acyl chain. This compound is an intermediate in this pathway. The shortened acyl-CoAs can then be further metabolized in the mitochondria.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues.[3][4][5]
-
Homogenization: Homogenize approximately 50 mg of frozen tissue powder in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water. To this, add a suitable internal standard, such as heptadecanoyl-CoA.
-
Extraction: Add 2 mL of chloroform (B151607) and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Collect the upper aqueous phase containing the acyl-CoAs.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
-
Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[6]
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.[6]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).[6]
Liquid Chromatography
The chromatographic conditions are optimized for the separation of long-chain acyl-CoAs.[2][7]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 20 2.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
Tandem Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Predicted): The precursor ion ([M+H]⁺) for this compound is calculated to be m/z 1022.5. Acyl-CoAs characteristically undergo a neutral loss of 507 Da (the 3'-phospho-ADP moiety).[1][2] Therefore, the predicted product ion is m/z 515.5.
-
Q1 (Precursor Ion): 1022.5 m/z
-
Q3 (Product Ion): 515.5 m/z
-
-
Collision Energy: Optimized for the specific analyte, typically in the range of 30-50 eV.
Quantitative Data
The following table summarizes the expected quantitative performance of the method, based on data from the analysis of structurally similar 3-hydroxy-acyl-CoAs and other long-chain acyl-CoAs.[1][6]
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1-10 fmol | [6] |
| Limit of Quantification (LOQ) | 5-50 fmol | [6] |
| Linearity (R²) | >0.99 | [6] |
| Precision (%RSD) | < 15% | [1][6] |
| Accuracy (%) | 90-115% | [1] |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. The detailed sample preparation and analysis protocols enable researchers to accurately measure this key metabolite, facilitating further investigation into the role of peroxisomal β-oxidation in health and disease. The provided quantitative performance metrics, based on analogous compounds, serve as a benchmark for method validation.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 13-Hydroxyhexadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester that plays a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs in biological tissues is crucial for understanding cellular metabolism, identifying biomarkers, and in the development of therapeutic agents. This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain acyl-CoA analysis. The protocol is designed to be robust and adaptable for various tissue types.
Data Presentation
The following table summarizes representative quantitative data for the recovery of long-chain acyl-CoAs from tissue samples. It is important to note that the specific recovery of this compound should be determined empirically for each tissue type and experimental setup. The use of an appropriate internal standard is critical for accurate quantification.
| Tissue Type | Sample Size (mg) | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Rat Heart | < 100 | Solid-Phase Extraction | HPLC-UV | 70-80 | [1] |
| Rat Kidney | < 100 | Solid-Phase Extraction | HPLC-UV | 70-80 | [1] |
| Rat Muscle | < 100 | Solid-Phase Extraction | HPLC-UV | 70-80 | [1] |
| Mouse Liver | 25 | Liquid-Liquid Extraction | UHPLC-MS/MS | 90-111 | [2] |
| Human Platelets | N/A | Mixed-Mode SPE | LC-MS/MS | N/A | [3] |
Note: The recovery values presented are for general long-chain acyl-CoAs and may not be specific to this compound. These values serve as a general guideline.
Experimental Protocol: Extraction of this compound from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][4]
I. Materials and Reagents
-
Tissue Sample: Fresh or frozen tissue (e.g., liver, heart, muscle).
-
Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.
-
Extraction Solvents:
-
Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns or C18 columns.
-
SPE Elution Solvent: Isopropanol.
-
HPLC Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]
-
HPLC Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid.[1]
-
Internal Standard: A stable isotope-labeled analog of this compound (to be sourced commercially or synthesized).
-
General Lab Equipment:
-
Glass homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
HPLC system with UV or MS/MS detector
-
Vortex mixer
-
II. Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
III. Step-by-Step Methodology
1. Tissue Homogenization: a. Weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a pre-chilled glass homogenizer.[1] b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1] c. Homogenize the tissue thoroughly on ice. d. Add the internal standard to the homogenate. e. Add 2 mL of isopropanol and homogenize again.[1]
2. Acyl-CoA Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 3 mL of acetonitrile (ACN) to the homogenate.[1] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the tissue debris. e. Carefully collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Purification: a. Condition an oligonucleotide purification column by passing through the appropriate conditioning solutions as per the manufacturer's instructions. b. Load the supernatant from step 2e onto the conditioned SPE column. c. Wash the column with a suitable wash buffer (e.g., a mixture of ACN and water) to remove unbound impurities. d. Elute the bound acyl-CoAs from the column using isopropanol.[1]
4. Eluent Concentration: a. Evaporate the eluent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of HPLC Mobile Phase A.
5. HPLC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 HPLC column.[1] b. Elute the acyl-CoAs using a binary gradient system with Mobile Phase A (75 mM KH2PO4, pH 4.9) and Mobile Phase B (ACN with 600 mM glacial acetic acid).[1] c. The flow rate and gradient conditions should be optimized for the separation of this compound. A typical starting flow rate is 0.25-0.5 mL/min.[1] d. Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and its internal standard must be determined.
Logical Relationship Diagram
Caption: Key stages in the quantification of this compound from tissues.
Conclusion
This protocol provides a comprehensive framework for the extraction and quantification of this compound from tissue samples. The success of this protocol relies on careful sample handling, the use of an appropriate internal standard, and optimization of the HPLC-MS/MS conditions. Researchers should validate the method for their specific tissue of interest to ensure accurate and reproducible results. The ability to reliably measure long-chain acyl-CoAs like this compound is essential for advancing our understanding of lipid metabolism and its role in health and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Applications of 13-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the commercial availability of 13-hydroxyhexadecanoyl-CoA, along with comprehensive application notes and experimental protocols for its use in research and drug development.
Commercial Availability
This compound is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound from the following source:
| Supplier | Catalog Number | Available Quantities | Notes |
| MedChemExpress | HY-CE00835 | 50 mg, 100 mg, 250 mg | Available for research purposes. A quotation is required to purchase. |
Note: The availability and catalog information from other major biochemical suppliers were investigated; however, as of the latest search, this compound was not explicitly listed in their online catalogs. It is advisable to contact suppliers directly for custom synthesis inquiries.
Applications
This compound is a long-chain hydroxy fatty acyl-CoA. While specific literature on this exact molecule is sparse, its structural features suggest its involvement in several key metabolic pathways. Long-chain acyl-CoAs are crucial intermediates in lipid metabolism and cellular signaling.[1][2] Potential applications for this compound in a research setting include:
-
Enzyme Substrate Studies: It can be used as a substrate to investigate the activity and specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, hydratases, and elongases.[3]
-
Metabolic Pathway Analysis: As a potential intermediate in fatty acid β-oxidation or elongation, it can be used as a standard in metabolomic studies to trace and quantify metabolic fluxes.[4][5]
-
Drug Discovery: It may serve as a target or modulator for enzymes in lipid metabolic pathways, which are of interest in diseases like diabetes, obesity, and cardiovascular disorders.
-
Biophysical Studies: Its interaction with acyl-CoA binding proteins (ACBPs) and other lipid-binding proteins can be investigated to understand the intracellular transport and buffering of fatty acyl-CoAs.[2]
Experimental Protocols
Handling and Storage
Long-chain unsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.
-
Storage: Store the solid compound at -20°C. For long-term storage, -80°C is recommended.
-
Handling: When preparing to use the compound, allow the vial to warm to room temperature before opening to prevent condensation.[6] Use glass or Teflon-lined containers and minimize exposure to air and moisture.[6]
Preparation of Stock Solutions
Due to the amphipathic nature of long-chain acyl-CoAs, preparing stable aqueous solutions can be challenging.
-
Recommended Solvent: A mixture of dimethyl sulfoxide (B87167) (DMSO) and water can be used to prepare stock solutions.[7]
-
Alternative Protocol (for immediate use):
-
Accurately weigh the desired amount of this compound.
-
Dissolve in a small amount of a suitable organic solvent such as ethanol.[8]
-
For cell-based assays, this ethanolic stock can be complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.[9][10]
-
It is highly recommended to prepare fresh solutions for each experiment to ensure stability and activity.[7]
-
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[11][12][13]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).
Materials:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[11][14]
-
Mobile Phase B: Acetonitrile.
-
Internal Standard: A structurally similar, odd-chain or stable isotope-labeled acyl-CoA (e.g., heptadecanoyl-CoA).[15]
Sample Preparation (from biological tissues): [15]
-
Homogenize approximately 40 mg of frozen tissue in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).
-
Include the internal standard in the homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a methanol:water (1:1, v/v) solution for analysis.
LC-MS/MS Method:
-
Gradient Elution: Use a gradient of mobile phase A and B to separate the acyl-CoAs.
-
Ionization: Positive electrospray ionization (ESI) is typically used.[11][15]
-
MS/MS Detection: Monitor the specific precursor-to-product ion transition for this compound. For most long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[11][14][16] The specific m/z transitions will need to be determined by direct infusion of the standard.
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| Scan Type | Selected Reaction Monitoring (SRM) |
Signaling and Metabolic Pathways
The following diagrams illustrate the potential involvement of this compound in fatty acid metabolism.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Hydroxyhexadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyhexadecanoyl-CoA is a long-chain acyl-Coenzyme A derivative. While specific literature on its role as a substrate in enzyme assays is limited, its structure suggests it is a likely intermediate in fatty acid metabolism, particularly in pathways involving hydroxylation or as a substrate for specific dehydrogenases. These application notes provide a framework for utilizing this compound in enzyme assays, drawing upon established methodologies for analogous long-chain acyl-CoA compounds. The protocols provided are intended as a starting point for assay development and will likely require optimization for specific enzyme systems.
Putative Metabolic Role and Enzyme Targets
Based on the structure, this compound is a plausible substrate for a dehydrogenase enzyme, analogous to the well-characterized L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) involved in the beta-oxidation of fatty acids.[1][2] The enzymatic reaction would likely involve the oxidation of the hydroxyl group at the 13th position to a keto group, with the concomitant reduction of a nicotinamide (B372718) cofactor (NAD+ to NADH or NADP+ to NADPH).
Proposed Enzymatic Reaction:
This compound + NAD+ ⇌ 13-oxohexadecanoyl-CoA + NADH + H+
This proposed reaction forms the basis of the spectrophotometric assay protocol detailed below.
Quantitative Data Summary
Due to the limited availability of specific kinetic data for this compound in the scientific literature, the following table is presented as a template for researchers to populate with their own experimental data. The values provided are hypothetical and for illustrative purposes only.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Putative 13-Hydroxyacyl-CoA Dehydrogenase | This compound | [To be determined] | [To be determined] | 7.0 - 8.5 | 30 - 37 | [User's data] |
| NAD+ | [To be determined] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 13-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase and monitors the production of NADH at 340 nm.[3]
Materials:
-
This compound (substrate)
-
NAD+ (cofactor)
-
Purified enzyme or cell lysate containing the putative dehydrogenase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
UV/Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound. Due to the amphipathic nature of long-chain acyl-CoAs, it is recommended to dissolve the compound in a buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent micelle formation. The final concentration should be determined based on the expected Km.
-
Prepare the reaction mixture in a cuvette. A typical 1 mL reaction mixture would contain:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM NAD+ solution
-
50 µL of the enzyme solution (appropriately diluted)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the this compound stock solution.
-
Immediately monitor the increase in absorbance at 340 nm over time. Record the linear rate of the reaction.
Data Analysis:
The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1).
Rate (µmol/min) = (ΔA340/min) / 6.22
Enzyme activity can then be expressed in units (µmol of product formed per minute) per milligram of protein.
Protocol 2: LC-MS/MS-Based Assay for High-Sensitivity Detection
For a more sensitive and specific assay, the formation of the product, 13-oxohexadecanoyl-CoA, can be directly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is particularly useful for complex biological samples or for enzymes with low activity. Several methods for the quantification of acyl-CoA species by LC-MS/MS have been published and can be adapted.[4][5][6][7]
Materials:
-
Same as Protocol 1, but without the need for a spectrophotometer.
-
Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system with a C18 reversed-phase column.
Procedure:
-
Enzyme Reaction: Perform the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (steps 1-4), but in a smaller volume (e.g., 100 µL).
-
Quench the Reaction: At specific time points, stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated proteins. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for this compound, 13-oxohexadecanoyl-CoA, and the internal standard.
-
Data Analysis:
Quantify the amount of product formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of the product.
Visualizations
Caption: Putative metabolic role of this compound.
Caption: Spectrophotometric assay workflow.
Caption: LC-MS/MS assay workflow.
References
- 1. aocs.org [aocs.org]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13-Hydroxyhexadecanoyl-CoA as a Potential Biomarker in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (CoA) esters are critical intermediates in fatty acid metabolism, serving as substrates for β-oxidation and as building blocks for complex lipids. Alterations in the profiles of these molecules are indicative of metabolic dysregulation and are associated with a range of inherited and acquired diseases. 13-hydroxyhexadecanoyl-CoA, a hydroxylated derivative of a 16-carbon fatty acid, is emerging as a potential biomarker for disorders related to fatty acid oxidation and peroxisomal function. Its presence and concentration may reflect enzymatic activity of specific cytochrome P450s and the integrity of fatty acid metabolic pathways. These application notes provide a comprehensive overview of the potential utility of this compound as a biomarker and detailed protocols for its analysis.
Pathophysiological Relevance
The formation of this compound is likely a result of ω-3 hydroxylation of hexadecanoyl-CoA, a process catalyzed by cytochrome P450 enzymes of the CYP4F family, such as CYP4F2 and CYP4F11. These enzymes are involved in the metabolism of fatty acids, and their dysregulation has been linked to various diseases.[1][2] The accumulation of hydroxylated long-chain acyl-CoAs can be indicative of impaired downstream metabolic processing, particularly within mitochondria and peroxisomes.
Potential Disease Associations:
-
Fatty Acid Oxidation Disorders (FAODs): In conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the β-oxidation spiral is blocked, leading to an accumulation of upstream intermediates, including various hydroxylated acyl-CoAs and their corresponding acylcarnitines.[3][4][5] While 3-hydroxyacylcarnitines are the established biomarkers, the presence of other hydroxylated species like a 13-hydroxy derivative could provide additional diagnostic or prognostic information.
-
Peroxisomal Biogenesis Disorders (PBDs): PBDs, such as Zellweger spectrum disorder (ZSD), are characterized by the absence or dysfunction of peroxisomes, which are essential for the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[6][7][8][9][10][11] The resulting metabolic disruption leads to the accumulation of various atypical fatty acids in plasma and tissues. Untargeted metabolomics in ZSD patients has revealed significant alterations in lipid profiles, suggesting that novel hydroxylated fatty acyl-CoAs could serve as sensitive biomarkers.[6][7][9]
-
CYP4F Enzyme Deficiencies or Polymorphisms: Genetic variations in CYP4F enzymes can alter their metabolic activity, potentially leading to altered levels of hydroxylated fatty acids.[1][2] Measuring these metabolites could serve as a functional readout of enzyme activity and disease risk.
Quantitative Data
Direct quantitative data for this compound in disease states is not yet widely published. However, data from metabolomic studies of related disorders, particularly LCHAD deficiency, provide a strong rationale for its investigation. In these studies, a significant elevation of various long-chain 3-hydroxyacylcarnitines is observed. The table below summarizes representative data for analogous biomarkers in LCHAD deficiency, which can serve as a reference for expected changes when developing assays for this compound.
| Biomarker (Acylcarnitine) | Control Plasma Concentration (µM) | LCHAD Patient Plasma Concentration (µM) | Fold Change | Reference |
| 3-hydroxy-hexadecanoylcarnitine (C16-OH) | 0.01 - 0.05 | 0.5 - 5.0 | ~50-100x | [3][4][5] |
| 3-hydroxy-octadecenoylcarnitine (C18:1-OH) | 0.01 - 0.06 | 1.0 - 10.0 | ~100-150x | [3][4][5] |
| 3-hydroxy-octadecanoylcarnitine (C18-OH) | < 0.02 | 0.2 - 2.0 | >10x | [3][4][5] |
Signaling Pathways and Metabolic Context
This compound is situated at the crossroads of fatty acid activation, hydroxylation, and degradation pathways. Its production and subsequent metabolism are critical for maintaining lipid homeostasis.
References
- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal disorders. Neurodevelopmental and biochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information on the proper handling, storage, and use of 13-hydroxyhexadecanoyl-CoA, a critical intermediate in fatty acid metabolism. Adherence to these protocols is essential to ensure the integrity and stability of the compound for reliable experimental outcomes.
Compound Information
| Parameter | Data | Source |
| IUPAC Name | S-(2-(3-((2R)-4-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-3-hydroxy-2-methyl-4-oxobutanamido)propanamido)ethyl) 13-hydroxyhexadecanethioate | N/A |
| Molecular Formula | C37H66N7O18P3S | N/A |
| Molecular Weight | 1025.9 g/mol | N/A |
Storage and Stability
Proper storage of this compound is crucial to prevent degradation. The following table summarizes recommended storage conditions based on general guidelines for long-chain acyl-CoA esters.
| Form | Storage Temperature | Atmosphere | Container | Reported Stability | Source |
| Solid / Powder | -20°C | N/A | Glass vial with Teflon-lined cap | ≥ 4 years (for Palmitoyl-CoA) | [1] |
| Organic Solution (e.g., Methanol) | -20°C | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Prepare fresh; avoid long-term storage | [1] |
| Aqueous Solution | 4°C | N/A | Glass or appropriate plastic vial | Not recommended for storage longer than one day | [1] |
Note: Long-chain acyl-CoA esters are susceptible to hydrolysis and oxidation. It is imperative to minimize exposure to moisture and air. When handling the solid form, allow the container to equilibrate to room temperature before opening to prevent condensation. For solutions, purging the vial with an inert gas before sealing can extend stability.
Handling Guidelines
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of the powder or contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Preparation of Stock Solutions:
-
Solvent Selection: this compound is soluble in water and organic solvents such as methanol.[1] The choice of solvent will depend on the specific experimental requirements.
-
Dissolving the Compound:
-
For organic solutions, add the desired volume of solvent to the vial containing the solid compound. Purge the vial with an inert gas before and after adding the solvent.
-
For aqueous solutions, use high-purity water (e.g., HPLC-grade).
-
-
Vortexing and Sonication: Gently vortex or sonicate the solution to ensure complete dissolution. Avoid excessive heating.
-
Storage of Stock Solutions: Store stock solutions at -20°C in tightly sealed glass vials with Teflon-lined caps. For organic solutions, overlay with an inert gas. It is highly recommended to prepare fresh aqueous solutions daily.[1]
Experimental Protocols
Protocol 4.1: Extraction of Long-Chain Acyl-CoA Esters from Biological Tissues
This protocol is adapted from established methods for the extraction and analysis of long-chain acyl-CoA esters and can be applied for the analysis of this compound from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart, muscle)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) column (Oligonucleotide purification type or C18)
-
HPLC system with UV detector
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.
-
Solvent Addition: Add 2-propanol to the homogenate and continue homogenization.
-
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a pre-conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol).
-
-
Concentration: Concentrate the eluent under a stream of nitrogen.
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent (e.g., acetonitrile).
-
Detect the acyl-CoA esters by monitoring the absorbance at 260 nm.
-
Workflow for Extraction and Analysis of Long-Chain Acyl-CoA Esters
References
Application Note: Isotopic Labeling of 13-Hydroxyhexadecanoyl-CoA for Metabolic Tracing
Introduction
Metabolic tracing using stable isotopes is a powerful technique to elucidate the intricate network of biochemical pathways within a cell. By introducing molecules labeled with heavy isotopes, such as ¹³C, researchers can track the transformation of these molecules into various downstream metabolites. This provides a dynamic view of metabolic fluxes, which is often more informative than static measurements of metabolite concentrations.[1] Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid β-oxidation, the Krebs cycle, and the synthesis of complex lipids.[2][3][4] 13-hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-CoA whose metabolic significance is an area of active investigation. Isotopic labeling of this compound can help to uncover its metabolic fate and its role in cellular signaling and disease pathogenesis.
This application note provides a detailed protocol for the synthesis of ¹³C-labeled this compound and its application in metabolic tracing studies in cultured cells. The subsequent analysis using liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive and specific detection of labeled metabolites, providing insights into the pathways involving this particular acyl-CoA.[5][6]
Principle of the Method
The core of this methodology involves the introduction of ¹³C-labeled this compound into a biological system, such as a cell culture. The labeled acyl-CoA will be metabolized by the cells, and the ¹³C label will be incorporated into downstream products. By extracting the metabolites and analyzing them with high-resolution mass spectrometry, it is possible to identify and quantify the labeled species. This information can be used to map the metabolic pathways and determine the relative flux through different branches.[1][7]
Protocols
I. Synthesis of [U-¹³C₁₆]-13-Hydroxyhexadecanoyl-CoA
This protocol describes a plausible synthetic route for uniformly ¹³C-labeled 13-hydroxyhexadecanoic acid, which is then converted to its CoA thioester. The synthesis is based on established methods for creating isotopically labeled fatty acids.[8][9]
Materials:
-
[U-¹³C₆]Glucose
-
Suitable microorganism for producing labeled fatty acid precursors (e.g., E. coli strain)
-
Chemical reagents for fatty acid elongation and modification
-
Coenzyme A trilithium salt
-
Enzymes for CoA esterification (e.g., Acyl-CoA synthetase)
-
Solvents and chromatography supplies for purification
Procedure:
-
Biosynthesis of Labeled Precursors:
-
Culture a suitable microorganism (e.g., an engineered E. coli strain capable of producing fatty acids) in a minimal medium containing [U-¹³C₆]glucose as the sole carbon source.[10]
-
Harvest the cells and extract the total lipids.
-
Hydrolyze the lipids to release the free fatty acids.
-
Purify the resulting mixture to isolate a uniformly ¹³C-labeled C10 fatty acid (decanoic acid).
-
-
Chemical Elongation and Hydroxylation:
-
Convert the purified [U-¹³C₁₀]decanoic acid to its corresponding acyl chloride.
-
Perform a chain elongation reaction using a suitable three-carbon synthon to introduce the next three carbons, resulting in a 13-keto-[U-¹³C₁₃]tridecanoic acid intermediate.
-
Reduce the keto group at the 13th position to a hydroxyl group using a stereoselective reducing agent (e.g., sodium borohydride (B1222165) with a chiral auxiliary if stereospecificity is required).
-
Perform a final three-carbon elongation step to obtain [U-¹³C₁₆]-13-hydroxyhexadecanoic acid.
-
Purify the final product by chromatography (e.g., HPLC).
-
-
Formation of the CoA Thioester:
-
The purified [U-¹³C₁₆]-13-hydroxyhexadecanoic acid is converted to its CoA thioester enzymatically.
-
Incubate the labeled fatty acid with Coenzyme A trilithium salt, ATP, and a suitable long-chain acyl-CoA synthetase in an appropriate buffer.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Purify the resulting [U-¹³C₁₆]-13-hydroxyhexadecanoyl-CoA using solid-phase extraction or HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
II. Metabolic Tracing in Cultured Cells
This protocol outlines the steps for treating cultured cells with the labeled substrate, extracting metabolites, and preparing samples for LC-MS analysis.[11][12]
Materials:
-
Cultured cells of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
[U-¹³C₁₆]-13-hydroxyhexadecanoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), chloroform (B151607), and water for extraction
-
Centrifuge and sample vials
Procedure:
-
Cell Culture and Labeling:
-
Plate the cells in suitable culture dishes and grow them to the desired confluency.
-
Remove the standard culture medium and replace it with a medium containing a known concentration of [U-¹³C₁₆]-13-hydroxyhexadecanoyl-CoA. A typical concentration range to test would be 10-100 µM.
-
Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 12, and 24 hours) to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
After the incubation period, rapidly aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Quench the metabolism by adding a cold extraction solvent mixture, typically a chloroform:methanol:water ratio of 1:2:0.8.[13]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the mixture thoroughly and incubate on ice for 15 minutes.
-
Separate the polar and nonpolar phases by adding more chloroform and water, followed by centrifugation.
-
Collect the upper aqueous phase (for polar metabolites) and the lower organic phase (for lipids) into separate tubes.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried extracts in a solvent compatible with the LC-MS method (e.g., 50% methanol in water for the polar fraction and isopropanol (B130326) for the lipid fraction).
-
Centrifuge the reconstituted samples to pellet any insoluble debris.
-
Transfer the supernatant to LC-MS vials for analysis.
-
III. LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation:
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 column for both polar and nonpolar metabolites, though specialized columns may be used).
-
Elute the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in a data-dependent acquisition mode, acquiring both full scan MS and MS/MS spectra.
-
The full scan will detect the mass-to-charge ratio (m/z) of the intact labeled and unlabeled metabolites.
-
The MS/MS scans will fragment the ions of interest, providing structural information for metabolite identification.
-
The mass shift corresponding to the number of incorporated ¹³C atoms will be used to identify labeled species.
-
Data Analysis
-
Metabolite Identification:
-
Identify metabolites by comparing their retention times, accurate masses, and fragmentation patterns to authentic standards or spectral databases.
-
-
Quantification of Label Incorporation:
-
For each identified metabolite, determine the relative abundance of all its isotopologues (M+0, M+1, M+2, etc.).
-
Calculate the percentage of the metabolite pool that is labeled and the fractional contribution of the ¹³C tracer to the product.
-
Data Presentation
The quantitative data from a metabolic tracing experiment can be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Fractional Enrichment of Downstream Metabolites after 12h Incubation with [U-¹³C₁₆]-13-Hydroxyhexadecanoyl-CoA.
| Metabolite | Putative Pathway | Average % Labeling (± SD) |
| Myristoyl-CoA (C14) | β-oxidation | 45.2 ± 3.1 |
| Lauroyl-CoA (C12) | β-oxidation | 31.8 ± 2.5 |
| Decanoyl-CoA (C10) | β-oxidation | 22.5 ± 1.9 |
| Octanoyl-CoA (C8) | β-oxidation | 15.1 ± 1.3 |
| Acetyl-CoA | β-oxidation | 68.7 ± 5.4 |
| Citrate | Krebs Cycle | 12.3 ± 1.1 |
| Palmitic Acid (C16) | Fatty Acid Synthesis | 5.6 ± 0.8 |
| Phosphatidylcholine | Lipid Synthesis | 8.9 ± 0.9 |
Visualizations
Metabolic Pathway of this compound
Caption: Potential metabolic fate of ¹³C-labeled this compound via β-oxidation.
Experimental Workflow for Metabolic Tracing
Caption: Workflow for isotopic labeling and metabolic tracing analysis.
Logic of Stable Isotope Tracing
Caption: The logical flow of a stable isotope tracing experiment.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of isotopically labeled saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 13-Hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The quantification of this compound, like other long-chain acyl-CoAs, presents several analytical challenges. These molecules are present at low concentrations in biological matrices, are prone to degradation, and can be difficult to extract and analyze accurately. Key challenges include:
-
Analyte Instability: Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. Rapid sample quenching and processing at low temperatures are crucial to prevent degradation.
-
Low Recovery During Extraction: The amphiphilic nature of this compound can lead to low and variable recovery rates during sample preparation. Losses can occur through adsorption to surfaces or inefficient extraction from complex biological matrices.
-
Matrix Effects in Mass Spectrometry: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Chromatographic Separation: Achieving good chromatographic resolution from other isomeric and isobaric species can be challenging, which is critical for accurate quantification.
-
Lack of Commercial Standards: The limited availability of a specific stable isotope-labeled internal standard for this compound necessitates the use of alternative internal standards, which may not perfectly mimic the analyte's behavior.
Q2: Which sample preparation techniques are recommended for this compound extraction?
A2: A robust sample preparation protocol is critical for the accurate quantification of this compound. The choice of method depends on the sample matrix and the desired level of purity. Two common approaches are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a rapid method for removing proteins from the sample. A common approach involves the use of ice-cold acidic solvents, such as 5-sulfosalicylic acid (SSA), which can effectively precipitate proteins while keeping the acyl-CoAs in solution.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by removing interfering substances and concentrating the analyte. A mixed-mode or reversed-phase (e.g., C18) SPE cartridge can be effective for isolating long-chain acyl-CoAs.
Q3: What is a suitable internal standard for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. However, due to its commercial unavailability, researchers often use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), as an internal standard. Odd-chain acyl-CoAs are suitable because they are typically not endogenous to the sample and have similar chemical properties to even-chain acyl-CoAs. It is important to validate the chosen internal standard to ensure it adequately corrects for extraction losses and matrix effects.
Q4: What are the recommended LC-MS/MS parameters for this compound analysis?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying this compound due to its high sensitivity and selectivity.
-
Liquid Chromatography: A reversed-phase C18 column is commonly used for the separation of long-chain acyl-CoAs. A gradient elution with a mobile phase containing an ion-pairing agent or at a high pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape and resolution.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using Multiple Reaction Monitoring (MRM). A common fragmentation pattern for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da).[2] Therefore, a neutral loss scan can be used for initial identification, followed by optimization of specific precursor and product ion transitions for quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid quenching of metabolic activity in your samples. Keep samples on ice or at 4°C throughout the entire extraction procedure. Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Optimize the extraction solvent and protocol. For tissue samples, ensure complete homogenization. Consider using a glass homogenizer for better tissue disruption.[3] For solid-phase extraction, ensure the cartridge is properly conditioned and not overloaded. |
| Analyte Adsorption | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also help minimize adsorption to surfaces. |
| Suboptimal MS Parameters | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions (precursor/product ions, collision energy) for this compound using a standard solution if available. |
Issue 2: Poor Peak Shape and/or Inconsistent Retention Time
| Possible Cause | Recommended Solution |
| Poor Chromatographic Resolution | Optimize the LC gradient, flow rate, and mobile phase composition. Consider using a column with a different stationary phase or a smaller particle size for better separation. Operating at a high pH (around 10.5) with an ammonium hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column can improve peak shape for long-chain acyl-CoAs.[1] |
| Column Contamination | Implement a robust column washing protocol between injections. Use a guard column to protect the analytical column from contaminants in the sample matrix. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Recommended Solution |
| Inconsistent Extraction Recovery | Ensure precise and consistent execution of the sample preparation protocol for all samples. The use of an appropriate internal standard added at the beginning of the extraction process is crucial to correct for variability. |
| Matrix Effects | Perform a post-extraction addition study to assess the extent of matrix effects. If significant, further sample cleanup using SPE may be necessary. Diluting the sample can also mitigate matrix effects, but this may compromise sensitivity. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects. Use a sufficient number of calibration points to cover the expected concentration range of the analyte. |
Quantitative Data Summary
The recovery and limits of detection (LOD) and quantification (LOQ) for hydroxylated long-chain acyl-CoAs can vary depending on the specific analyte, matrix, and analytical method used. The following table provides a summary of reported quantitative data for similar long-chain acyl-CoAs, which can serve as a reference for what to expect in the analysis of this compound.
| Analyte Class | Matrix | Extraction Method | Analytical Method | Typical Recovery (%) | Typical LOD/LOQ | Citation |
| Long-Chain Acyl-CoAs | Rat Liver | SPE | LC-MS/MS | 94.8 - 110.8 | Not specified | [1] |
| Long-Chain Acyl-CoAs | Various Tissues | SPE | HPLC-UV | 70 - 80 | Not specified | [3] |
| Fatty Acid Oxidation Products | Plasma/Urine | Liquid-Liquid Extraction | LC-MS/MS | Not specified | LOD: <2.6 pg, LOQ: <0.09 ng/mL (for 11-HETE) | [4] |
| Acyl-CoAs (C2-C20) | Mouse Liver, Cell Lines | HILIC and RP-UHPLC-MS/MS | Not specified | 90 - 111 | 1 - 5 fmol | [5] |
| 3-Hydroxy-Octanoyl-CoA | Biological Matrices | SPE | LC-MS/MS | Not specified | LOD: 1-10 fmol, LOQ: 5-50 fmol | [6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs from tissue samples and is suitable for subsequent LC-MS/MS analysis.[3]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a general LC-MS/MS method that can be adapted for the analysis of this compound.[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. A common product ion for acyl-CoAs results from the neutral loss of the phospho-ADP moiety (507 Da). Specific transitions should be optimized using a standard if available.
-
Visualizations
Caption: Peroxisomal Beta-Oxidation of this compound.
Caption: General experimental workflow for this compound quantification.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 13-hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 13-hydroxyhexadecanoyl-CoA in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution.
Problem: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks.
-
Inability to distinguish this compound from other components in the sample matrix.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Modify the gradient to increase the separation time between closely eluting peaks. A shallower gradient is often effective.[1] |
| Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity. | |
| Suboptimal Column Chemistry | Ensure the use of a high-quality C18 column with high surface area and carbon load, which is suitable for retaining long-chain fatty acyl-CoAs. |
| Consider a different stationary phase if co-elution persists, such as a phenyl-hexyl column, which can offer different selectivity for compounds with hydroxyl groups. | |
| Inappropriate Flow Rate | Decrease the flow rate to increase the interaction time of the analyte with the stationary phase, which can improve separation.[2] |
Problem: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Tailing factor significantly greater than 1.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The hydroxyl group of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing tailing.[3] Add a small amount of a weak acid, like formic acid or acetic acid (0.05-0.1%), to the mobile phase to suppress the ionization of silanol groups.[3] |
| Adjust the mobile phase pH. For acidic compounds like acyl-CoAs, a lower pH (around 3-4) can improve peak shape by keeping the analyte in its protonated form. | |
| Use an end-capped C18 column to minimize the number of free silanol groups. | |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the column.[3] |
| Contamination | Use a guard column to protect the analytical column from strongly retained sample components.[4] Regularly flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[3] |
Problem: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[3] |
| High Sample Concentration | Similar to peak tailing, high concentrations can lead to fronting. Dilute the sample and re-inject. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point is a reverse-phase method using a C18 column. The mobile phase can consist of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) with an organic modifier like acetonitrile. A gradient elution from a lower to a higher concentration of the organic modifier is typically required to elute long-chain acyl-CoAs.[5]
Q2: How does the hydroxyl group on this compound affect its separation?
A2: The hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart (hexadecanoyl-CoA). This can lead to earlier elution in a reverse-phase system. More importantly, the hydroxyl group can engage in secondary interactions with the stationary phase, particularly with residual silanol groups, which is a common cause of peak tailing.[6]
Q3: Should I use an ion-pairing agent for the analysis of this compound?
A3: While not always necessary, an ion-pairing agent can be beneficial. Acyl-CoAs are anionic due to the phosphate groups on the coenzyme A moiety. An ion-pairing agent, such as triethylamine (B128534) or dimethylbutylamine, can be added to the mobile phase to neutralize this charge, which can improve peak shape and retention. However, ion-pairing agents can be harsh on columns and may require dedicated use of the column for that method.
Q4: What detection method is most suitable for this compound?
A4: The coenzyme A moiety has a strong UV absorbance at approximately 260 nm, making UV detection a straightforward and common choice.[5] For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is highly effective.
Q5: How can I confirm the identity of the this compound peak?
A5: The most reliable method for peak identification is to use a purified analytical standard of this compound to confirm the retention time. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to confirm the mass-to-charge ratio of the eluting peak, and tandem mass spectrometry (MS/MS) can provide structural information for confirmation.
Experimental Protocols
Recommended HPLC Method for Long-Chain Acyl-CoA Analysis
This protocol is adapted from a method for the analysis of long-chain acyl-CoAs and can be used as a starting point for optimizing the separation of this compound.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 60 | 40 | 1.0 |
| 20 | 20 | 80 | 1.0 |
| 25 | 20 | 80 | 1.0 |
| 26 | 60 | 40 | 1.0 |
| 30 | 60 | 40 | 1.0 |
-
Column Temperature: 35 °C
-
Injection Volume: 10-20 µL
-
Detection: UV at 260 nm
Note: This is a general method and will likely require optimization for this compound, particularly the gradient slope and initial mobile phase composition, to achieve the best resolution.
Visualizations
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
Caption: Key components of an HPLC method for this compound.
References
Preventing degradation of 13-hydroxyhexadecanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-hydroxyhexadecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary causes of degradation include:
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases, phosphatases, and oxidoreductases present in the biological matrix can rapidly hydrolyze or modify the molecule.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. Repeated freeze-thaw cycles can also contribute to degradation.[1]
Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?
A2: To minimize degradation, immediate processing of fresh tissue or cells is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly impact the stability of long-chain acyl-CoAs.[1]
Q3: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of this compound can stem from several issues. Please refer to the troubleshooting guide below for potential causes and solutions. Common issues include incomplete cell lysis, degradation during extraction, and inefficient solid-phase extraction (SPE).
Q4: Can the hydroxyl group on this compound affect its stability compared to non-hydroxylated long-chain acyl-CoAs?
A4: Yes, the hydroxyl group can introduce additional sites for enzymatic action, such as oxidation or conjugation, which could potentially increase its degradation rate compared to its non-hydroxylated counterpart, hexadecanoyl-CoA. However, the fundamental principles of preserving the thioester bond and minimizing enzymatic activity remain the same.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete cell or tissue homogenization. | Ensure thorough homogenization using a glass homogenizer or other appropriate mechanical disruption method. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1] |
| Degradation of the analyte during extraction. | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Consider adding an internal standard early in the process to monitor recovery.[1] | |
| Inefficient Solid-Phase Extraction (SPE). | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.[1] | |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | Column contamination. | Flush the column with a strong solvent. Install an in-line filter to protect the column from particulates. |
| Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| High Background Noise in LC-MS/MS | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover from previous injections. | Implement a robust needle wash protocol between samples. Inject blank samples to assess for carryover. |
Quantitative Data Summary
The stability and recovery of long-chain acyl-CoAs are highly dependent on the sample preparation conditions. The following tables summarize key quantitative data from published methodologies.
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C
| Solvent | pH | Stability over 48 hours |
| Water | ~7 | Significant Degradation |
| 50 mM Ammonium (B1175870) Acetate (B1210297) | 4.0 | Stable |
| 50 mM Ammonium Acetate | 6.8 | Stable |
| 50% Methanol (B129727)/Water | ~7 | Moderate Degradation |
| 50% Methanol/50 mM Ammonium Acetate | 4.0 | Stable |
| 50% Methanol/50 mM Ammonium Acetate | 6.8 | Stable |
Table 2: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Tissue/Cell Type | Reported Recovery Rate (%) | Reference |
| Acetonitrile (B52724) Precipitation & SPE | Rat Liver | 70-80% | [2] |
| Sulfosalicylic Acid (SSA) Extraction | Cultured Cells | >70% for most acyl-CoAs | [3] |
| Trichloroacetic Acid (TCA) & SPE | Cultured Cells | Variable (lower for CoA and its precursors) | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate and continue homogenization for 1 minute.
-
Phase Separation: Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Purification (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2 mL of water, followed by 2 mL of 2% formic acid, and then 2 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized for your instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. The major product ion is typically generated from the neutral loss of the phosphopantetheine moiety.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for low analyte signal.
References
Troubleshooting low yield in 13-hydroxyhexadecanoyl-CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 13-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy is a two-step chemoenzymatic process. The first step involves the regioselective hydroxylation of hexadecanoic acid (palmitic acid) to produce 13-hydroxyhexadecanoic acid. This is typically achieved using a cytochrome P450 enzyme. The second step is the chemical conversion of the resulting hydroxy fatty acid into its corresponding CoA thioester.
Q2: Which enzyme is recommended for the C-13 hydroxylation of hexadecanoic acid?
A2: Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium is a well-characterized and highly active fatty acid hydroxylase. While the wild-type enzyme produces a mixture of ω-1, ω-2, and ω-3 hydroxy isomers of palmitic acid, engineered variants (mutants) of P450 BM3 can exhibit significantly altered and improved regioselectivity.[1][2][3] Specific mutations, for instance at residues F87, I263, and A328, have been shown to shift the hydroxylation position.[4] For selective C-13 hydroxylation (ω-3 position), it is crucial to use a P450 BM3 mutant with proven or engineered selectivity for this position.
Q3: What are the critical parameters for the enzymatic hydroxylation step?
A3: Key parameters include the choice of P450 BM3 mutant, the concentration and purity of the enzyme and substrate, the efficiency of the NADPH regeneration system, reaction temperature, pH, and incubation time. All these factors can significantly impact the yield and purity of 13-hydroxyhexadecanoic acid.
Q4: What methods can be used to convert 13-hydroxyhexadecanoic acid to its CoA ester?
A4: A common and effective method is the activation of the carboxylic acid group of 13-hydroxyhexadecanoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with Coenzyme A.[5][6] This method is generally high-yielding and proceeds under mild conditions.[5] Alternatively, enzymatic methods using long-chain acyl-CoA synthetases can be employed.[7][8][9]
Q5: How can I purify the final this compound product?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying long-chain acyl-CoA esters.[10] A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Troubleshooting Guides
Problem 1: Low or No Yield of 13-Hydroxyhexadecanoic Acid in the Enzymatic Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive or Low-Activity P450 Enzyme | - Verify Enzyme Activity: Before the main reaction, perform a small-scale activity assay with a known substrate (e.g., lauric acid) to confirm enzyme viability. - Proper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Check Protein Concentration: Verify the protein concentration using a reliable method (e.g., Bradford or BCA assay). |
| Inefficient NADPH Regeneration System | - Component Check: Ensure all components of the NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are fresh and active. - Optimize Component Ratios: The molar ratio of NADP+ to the regeneration system components is critical. Titrate the concentrations to find the optimal balance. - Cofactor Degradation: NADPH is unstable. Prepare solutions fresh and keep them on ice. |
| Poor Substrate Solubility | - Use of a Co-solvent: Hexadecanoic acid has low aqueous solubility. A small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) can be used to aid dissolution before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can inhibit or denature the enzyme. - Detergent Use: Low concentrations of a non-ionic detergent (e.g., Triton X-100) can also improve substrate solubility. |
| Sub-optimal Reaction Conditions | - pH: The optimal pH for P450 BM3 is typically around 7.4. Verify and adjust the pH of your buffer. - Temperature: The optimal temperature is generally between 25°C and 30°C. Higher temperatures can lead to enzyme denaturation. - Incubation Time: Monitor the reaction progress over time to determine the optimal incubation period. Prolonged incubation might lead to product degradation. |
| Incorrect P450 BM3 Mutant | - Sequence Verification: If you have produced the mutant yourself, verify the DNA sequence to ensure the correct mutations were introduced. - Consult Literature: Refer to literature that describes P450 BM3 mutants with proven activity on long-chain fatty acids and desired regioselectivity. |
Problem 2: Low Yield or Purity in the CoA Ligation Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Activation with CDI | - Anhydrous Conditions: CDI is highly sensitive to moisture. Ensure all solvents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] - Fresh CDI: Use a fresh bottle of high-purity CDI. Old or improperly stored CDI will be hydrolyzed and inactive. - Reaction Time and Temperature: Allow sufficient time for the activation of the carboxylic acid (typically 15-30 minutes at room temperature) before adding Coenzyme A. |
| Degradation of Coenzyme A | - pH Control: Coenzyme A is unstable at alkaline pH. Maintain the pH of the reaction mixture between 7.0 and 7.5. - Fresh Coenzyme A: Use high-quality Coenzyme A and prepare solutions immediately before use. |
| Side Reactions with CDI | - Stoichiometry: Use a slight excess of CDI (e.g., 1.1-1.2 equivalents) for the activation step. A large excess can lead to side reactions with the hydroxyl group of the fatty acid or with Coenzyme A.[11] - Urea (B33335) Formation: If an amine is present as an impurity, urea formation can occur as a side reaction.[11] Ensure all reagents and solvents are of high purity. |
| Low Solubility of Reactants | - Solvent System: A mixture of an organic solvent (e.g., THF or DMF) and an aqueous buffer is often used to dissolve both the activated fatty acid and Coenzyme A. Optimize the ratio of the organic solvent to the aqueous buffer. |
Problem 3: Difficulty in Purifying this compound by HPLC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Sample Overload: Inject a smaller amount of the sample onto the column. - Inappropriate Mobile Phase pH: Adjust the pH of the aqueous buffer to ensure the analyte is in a single ionic form. - Column Contamination: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. |
| Irreproducible Retention Times | - Temperature Fluctuations: Use a column oven to maintain a constant temperature. - Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering the correct composition.[12] - Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| Co-elution with Impurities | - Optimize Gradient: Adjust the gradient slope to improve the separation of the target compound from impurities. - Change Stationary Phase: If resolution is still poor, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). |
| Low Recovery from the Column | - Adsorption to Column: The hydroxyl group can sometimes interact with the silica (B1680970) backbone of the column. Adding a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase can help. - Precipitation on Column: Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 13-Hydroxyhexadecanoic Acid
This protocol is based on the use of an engineered Cytochrome P450 BM3. The specific activity and optimal conditions may vary depending on the mutant used.
Materials:
-
Engineered Cytochrome P450 BM3 (with enhanced ω-3 hydroxylation activity for C16 fatty acids)
-
Hexadecanoic acid (palmitic acid)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADP+ sodium salt
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
DMSO
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADP+, 10 mM G6P, and 1 U/mL G6PDH.
-
Add the P450 BM3 mutant to a final concentration of 1-5 µM.
-
Prepare a stock solution of hexadecanoic acid (e.g., 100 mM in DMSO).
-
Start the reaction by adding the hexadecanoic acid stock solution to the reaction mixture to a final concentration of 1 mM. The final DMSO concentration should not exceed 1% (v/v).
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 4-24 hours.
-
Monitor the reaction progress by taking aliquots at different time points, quenching the reaction by acidification with 1 M HCl to pH 2, and extracting with an equal volume of ethyl acetate.
-
Analyze the organic extract by GC-MS or LC-MS after derivatization (e.g., silylation or methylation) to determine the conversion and regioselectivity.
-
Once the reaction is complete, acidify the entire reaction mixture and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 13-hydroxyhexadecanoic acid.
Protocol 2: Synthesis of this compound
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) for the activation of the carboxylic acid.
Materials:
-
13-Hydroxyhexadecanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 7.5)
-
Argon or nitrogen gas
Procedure:
-
Dissolve 13-hydroxyhexadecanoic acid (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add CDI (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in cold 0.5 M sodium bicarbonate buffer (pH 7.5).
-
Slowly add the Coenzyme A solution to the activated fatty acid solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction by RP-HPLC.
-
Once the reaction is complete, the product can be purified directly by preparative RP-HPLC.
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Hydroxylation of Hexadecanoic Acid
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 0.5 - 5 µM | Higher concentrations may increase the reaction rate but also the cost. |
| Substrate Concentration | 0.1 - 1 mM | Limited by substrate solubility. |
| NADP+ Concentration | 0.5 - 2 mM | |
| G6P Concentration | 5 - 20 mM | Should be in excess relative to the substrate. |
| G6PDH Activity | 0.5 - 2 U/mL | |
| Temperature | 25 - 30 °C | Higher temperatures can lead to enzyme inactivation. |
| pH | 7.0 - 8.0 | P450 BM3 is generally most active at a slightly alkaline pH. |
| Incubation Time | 4 - 24 hours | Monitor for optimal conversion and to avoid product degradation. |
Table 2: Comparison of Activating Agents for Acyl-CoA Synthesis
| Activating Agent | Advantages | Disadvantages |
| Carbonyldiimidazole (CDI) | High yield, mild reaction conditions, byproducts are easily removed.[5][6] | Moisture sensitive, can have side reactions if not used carefully.[11] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Effective coupling agent. | Forms insoluble dicyclohexylurea byproduct which can be difficult to remove completely. |
| Acyl-CoA Synthetase (Enzymatic) | High specificity, avoids harsh chemical reagents.[7][8][9] | Enzyme can be expensive and may have specific substrate requirements. |
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
- 1. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altering the regioselectivity of the subterminal fatty acid hydroxylase P450 BM-3 towards gamma- and delta-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed evolution of the fatty-acid hydroxylase P450 BM-3 into an indole-hydroxylating catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering cytochrome P450 BM3 of Bacillus megaterium for terminal oxidation of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 7. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Mass Spectrometry Analysis of 13-hydroxyhexadecanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 13-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2]
Q2: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?
A2: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant contributors to matrix effects, especially when using electrospray ionization (ESI).[2] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with the target analyte and interfere with its ionization.[1]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the baseline signal indicate ion suppression, while peaks indicate ion enhancement.[2]
-
Post-Extraction Spiking: This quantitative method compares the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract after the sample preparation process. The percentage difference between these signals reveals the degree of matrix effect.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression due to matrix effects.[2]
| Potential Cause | Troubleshooting Steps |
| High concentration of interfering matrix components. | Dilute the sample: A simple dilution can reduce the concentration of interfering molecules. However, ensure the analyte concentration remains above the instrument's limit of detection.[2] |
| Co-elution of this compound with matrix components. | Optimize chromatography: Modify the liquid chromatography (LC) method to improve the separation of the analyte from interfering compounds. This can involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[2] |
| Inefficient removal of phospholipids during sample preparation. | Improve sample preparation: Employ more rigorous sample cleanup techniques. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids.[1] Consider specialized techniques like HybridSPE, which combines protein precipitation with phospholipid removal.[1] |
Issue 2: Poor recovery of this compound after sample preparation.
Low recovery can be due to analyte degradation or inefficient extraction.
| Potential Cause | Troubleshooting Steps |
| Analyte degradation. | Maintain sample stability: this compound is susceptible to hydrolysis, especially in alkaline aqueous solutions. Process samples quickly on ice and store them at -80°C. Avoid repeated freeze-thaw cycles.[4] |
| Inefficient extraction from the biological matrix. | Optimize extraction protocol: Ensure complete cell lysis and tissue homogenization. The choice of extraction solvent is critical; methods often involve homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[4] |
| Loss of analyte during Solid-Phase Extraction (SPE). | Optimize SPE procedure: Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs and is properly conditioned and equilibrated. Optimize the wash and elution steps to maximize analyte recovery while minimizing the elution of interfering compounds.[4] |
Quantitative Data Summary
The choice of sample preparation method significantly impacts the removal of interfering substances and the recovery of the analyte. The following table summarizes the effectiveness of common techniques in reducing matrix effects for long-chain acyl-CoAs.
| Sample Preparation Technique | Effectiveness in Phospholipid Removal | Analyte Recovery for Long-Chain Acyl-CoAs | Key Advantages | Considerations |
| Protein Precipitation (PPT) | Low to Medium | Variable, potential for co-precipitation | Simple and fast | High risk of significant matrix effects due to residual phospholipids.[5] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Good, but can be variable for polar analytes | Provides cleaner extracts than PPT | Analyte recovery can be low, especially for more polar compounds.[5] |
| Solid-Phase Extraction (SPE) | High | Good to High (typically 70-80% or higher)[6] | Excellent for sample cleanup and reducing matrix effects[7] | Requires method development to optimize the sorbent, wash, and elution steps.[1] |
| HybridSPE-Phospholipid | Very High (>99%)[1] | High | Combines the simplicity of PPT with highly selective phospholipid removal | Higher cost per sample compared to other methods.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Plasma
This protocol is a general guideline for enriching long-chain acyl-CoAs and removing matrix interferences from plasma samples.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Acidic solution (e.g., 2% formic acid in water)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Acidic aqueous wash solution (e.g., 0.1% formic acid in water)
-
Moderately non-polar wash solvent (e.g., methanol)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Nitrogen evaporator
-
Reconstitution solvent compatible with LC-MS mobile phase
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of an acidic solution to disrupt protein binding. Vortex to mix.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing (Polar Interferences): Wash the cartridge with 1 mL of an acidic aqueous solution to remove salts and other polar interferences.[1]
-
Washing (Phospholipid Removal): Wash the cartridge with 1 mL of a moderately non-polar solvent like methanol. This step is crucial for removing phospholipids.[1]
-
Elution: Elute the this compound and other long-chain acyl-CoAs with 1 mL of the elution solvent.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.[1]
Protocol 2: Assessment of Matrix Effect by Post-Extraction Spiking
This protocol allows for the quantification of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Spike the this compound standard into the initial mobile phase or a clean solvent at a known concentration.[2]
-
Set B (Blank Matrix Extract): Process a blank plasma or tissue sample (without the analyte) through the entire sample preparation workflow.[2]
-
Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.[2]
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = [(Peak Area in Set C / Peak Area in Set A) - 1] * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzyme Kinetic Assays with 13-Hydroxyhexadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize enzyme kinetic assays using 13-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes metabolize it?
A1: this compound is a long-chain acyl-CoA thioester. It is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The primary enzyme that metabolizes this compound is Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is part of the mitochondrial trifunctional protein (TFP). LCHAD catalyzes the conversion of this compound to 13-oxohexadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2][3][4]
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: Long-chain acyl-CoAs like this compound have low solubility in aqueous buffers and a tendency to form micelles, which can affect enzyme kinetics.[5][6] To improve solubility and prevent aggregation, consider the following:
-
Use of Detergents: Non-ionic detergents such as Triton X-100 or CHAPS can be used at concentrations below their critical micelle concentration (CMC) to aid in solubilizing the substrate.
-
BSA Conjugation: Bovine serum albumin (BSA) can bind to long-chain acyl-CoAs, preventing micelle formation and increasing their availability to the enzyme.
-
Solvent Stock: Prepare a concentrated stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect enzyme activity.
-
pH and Ionic Strength: The solubility of long-chain acyl-CoAs can be influenced by the pH and ionic strength of the buffer.[5] It is advisable to empirically determine the optimal buffer conditions for your specific assay.
Q3: What are the common causes of high background signal in my LCHAD assay?
A3: High background signal in an LCHAD assay, which is often monitored by the increase in NADH fluorescence or absorbance, can be due to several factors:
-
Contaminating Enzymes: The presence of other dehydrogenases in your enzyme preparation that can reduce NAD+ independently of this compound.
-
Substrate Instability: Spontaneous degradation of the substrate could lead to the production of interfering compounds.
-
Non-enzymatic Reduction of NAD+: Some components in the reaction mixture might be causing the non-enzymatic reduction of NAD+.
-
Autofluorescence of Reagents: The intrinsic fluorescence of some of the reagents at the excitation and emission wavelengths used for NADH detection.
Q4: Can this compound exhibit substrate inhibition?
A4: Yes, long-chain acyl-CoAs can exhibit substrate inhibition at high concentrations, often due to the formation of micelles that can sequester the substrate, making it unavailable to the enzyme, or by acting as detergents that can denature the enzyme.[5][7] It is crucial to determine the optimal substrate concentration range for your enzyme to avoid this phenomenon.
Troubleshooting Guide
Problem 1: Low or no enzyme activity detected.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Incorrect Assay Conditions | Verify the pH, temperature, and ionic strength of the assay buffer are optimal for your enzyme. |
| Substrate Unavailability | Improve the solubility of this compound by using BSA or a non-ionic detergent. Ensure the substrate is not degraded; use freshly prepared solutions. |
| Missing Cofactors | Confirm that the necessary cofactor, NAD+, is present at the correct concentration in the reaction mixture. |
Problem 2: Poor reproducibility of kinetic data.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. For improved consistency, prepare a master mix of reagents for all reactions. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to start all reactions simultaneously. Ensure a consistent pre-incubation time for all components to reach thermal equilibrium. |
| Substrate Precipitation | Visually inspect the reaction mixture for any precipitation of this compound. If observed, optimize the solubilization method. |
| Variable Enzyme Concentration | Ensure the enzyme stock solution is homogenous before aliquoting. |
Problem 3: The reaction rate is not linear over time.
| Potential Cause | Recommended Solution |
| Substrate Depletion | Use a lower enzyme concentration or a higher initial substrate concentration to ensure the reaction rate remains linear during the measurement period. |
| Product Inhibition | The accumulation of the product, 13-oxohexadecanoyl-CoA or NADH, may be inhibiting the enzyme. Measure the initial reaction velocity where the product concentration is minimal. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Perform a time-course experiment to determine the time frame during which the enzyme remains active. |
Quantitative Data
The following table presents representative kinetic parameters for Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) with a long-chain substrate. Note that the specific values for this compound may vary and should be determined empirically.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxydecanoyl-CoA | ~5 | ~150 | [8] |
| Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxypalmitoyl-CoA | ~5 | ~100 | [8] |
These values are approximate and derived from published data for similar substrates to provide a general reference.[8]
Experimental Protocols
Protocol: Spectrophotometric Assay for LCHAD Activity
This protocol is a general guideline for measuring the activity of Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) by monitoring the increase in absorbance at 340 nm due to the production of NADH.[9]
Materials:
-
Purified LCHAD enzyme
-
This compound
-
NAD+
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of ethanol or DMSO and then dilute with the assay buffer containing BSA to the desired stock concentration.
-
Prepare the reaction mixture: In a cuvette, combine the assay buffer, NAD+ (final concentration typically 0.1-1 mM), and the this compound solution. The final concentration of the substrate should be varied to determine kinetic parameters.
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction: Add a small volume of the purified LCHAD enzyme to the cuvette and mix quickly.
-
Monitor the reaction: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a total of 3-5 minutes.
-
Calculate the initial velocity: Determine the initial linear rate of increase in absorbance at 340 nm. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1) to convert the rate of change in absorbance to the rate of NADH production.
Visualizations
Caption: Mitochondrial fatty acid β-oxidation pathway.
Caption: Troubleshooting workflow for enzyme kinetic assays.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of long-chain acyl CoA with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 13-Hydroxyhexadecanoyl-CoA Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-hydroxyhexadecanoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contamination in this compound standards?
A1: Contamination in this compound standards can arise from several sources, broadly categorized as synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These are residual starting materials, byproducts, or reagents from the chemical or enzymatic synthesis process. Without a specific, publicly available synthesis protocol for this compound, it is challenging to pinpoint exact synthesis-related impurities. However, common impurities in the synthesis of similar long-chain acyl-CoAs can include unreacted fatty acids (13-hydroxyhexadecanoic acid), residual Coenzyme A, and solvents used during purification.
-
Degradation Products: this compound is susceptible to degradation, primarily through hydrolysis and oxidation. The most common degradation pathway is the peroxisomal beta-oxidation of the fatty acyl chain. This process results in the shortening of the carbon chain, leading to the formation of shorter-chain hydroxy acyl-CoAs, such as 11-hydroxytetradecanoyl-CoA and 9-hydroxydodecanoyl-CoA.
Q2: How can I assess the purity of my this compound standard?
-
LC-MS/MS: This is a highly sensitive and specific method for identifying and quantifying the parent molecule and any potential contaminants. A reversed-phase HPLC or UPLC method coupled to a tandem mass spectrometer (MS/MS) can separate this compound from its shorter-chain degradation products and other impurities.
-
NMR Spectroscopy: High-field ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities. While less sensitive than LC-MS, NMR is a powerful tool for structural confirmation and can detect impurities present at significant levels.
Q3: My experimental results are inconsistent. Could contamination in my this compound standard be the cause?
A3: Yes, contamination can significantly impact experimental outcomes. The presence of shorter-chain hydroxy acyl-CoAs or other impurities can lead to:
-
Inaccurate quantification: If the contaminants have similar properties to this compound, they may be co-detected, leading to an overestimation of the concentration of the target analyte.
-
Altered biological activity: Contaminants may have their own biological effects, leading to unexpected or confounding results in cell-based assays or other functional experiments. For example, different chain-length acyl-CoAs can have varying affinities for enzymes and receptors.
-
Competitive inhibition: Impurities can compete with this compound for binding to enzymes or receptors, altering the observed kinetics or signaling outcomes.
It is crucial to verify the purity of your standard before use, especially when encountering unexpected or irreproducible results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Multiple peaks observed in LC-MS analysis of the standard. | Degradation of the standard into shorter-chain hydroxy acyl-CoAs. | 1. Confirm the identity of the additional peaks using MS/MS fragmentation analysis (see Experimental Protocols). 2. If degradation is confirmed, obtain a fresh, certified standard. 3. Store the standard under the recommended conditions (typically at -80°C in a non-protic solvent) to minimize further degradation. |
| Lower than expected biological activity in a cell-based assay. | 1. Inaccurate concentration due to the presence of non-active impurities. 2. Degradation of the standard. | 1. Re-quantify the standard using a validated LC-MS or NMR method. 2. Assess the purity of the standard to check for degradation products. 3. If purity is confirmed, troubleshoot other experimental parameters. |
| Broad or tailing peaks in HPLC analysis. | Poor chromatographic separation from closely related impurities. | Optimize the HPLC method. Consider using a longer column, a shallower gradient, or a different stationary phase to improve resolution between this compound and potential contaminants. |
| Inconsistent results between different lots of the standard. | Lot-to-lot variability in purity. | 1. Request a Certificate of Analysis (CoA) from the supplier for each lot, if available.[1][2] 2. Perform in-house purity analysis on each new lot before use to ensure consistency. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Purity Assessment
This protocol outlines a general method for the separation and identification of this compound and its potential degradation products.
1. Sample Preparation:
- Dissolve the this compound standard in a suitable solvent (e.g., 80:20 methanol:water) to a final concentration of 1 µg/mL.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions:
- This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion. The exact m/z values will depend on the specific adducts formed.
- Potential Degradation Products: Monitor for the corresponding transitions of shorter-chain hydroxy acyl-CoAs (e.g., 11-hydroxytetradecanoyl-CoA, 9-hydroxydodecanoyl-CoA).
- Collision Energy: Optimize for each transition to achieve the best signal intensity.
Protocol 2: ¹H and ¹³C NMR for Structural Verification and Impurity Detection
This protocol provides a general guideline for NMR analysis.
1. Sample Preparation:
- Dissolve a sufficient amount of the this compound standard in a deuterated solvent (e.g., MeOD-d₄).
2. NMR Acquisition:
- Instrument: 400 MHz or higher NMR spectrometer.
- Experiments:
- ¹H NMR: To observe the proton signals and their integrations.
- ¹³C NMR: To identify the carbon skeleton.
- COSY: To establish proton-proton correlations.
- HSQC: To correlate protons to their directly attached carbons.
- HMBC: To identify long-range proton-carbon correlations.
3. Data Analysis:
- Compare the acquired spectra with expected chemical shifts for this compound.
- Integrate signals in the ¹H NMR to quantify the relative amounts of the main compound and any impurities. Signals corresponding to shorter acyl chains or free Coenzyme A would indicate contamination.
Visualizations
Caption: Experimental workflow for the purity assessment of this compound standards.
Caption: Putative signaling pathways for this compound based on related lipid molecules.
References
Technical Support Center: Stability and Handling of 13-Hydroxyhexadecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 13-hydroxyhexadecanoyl-CoA in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological context to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am preparing a stock solution of this compound. What is the best solvent to use for long-term storage?
A1: For long-term storage, it is crucial to minimize hydrolysis of the thioester bond. Based on general practices for long-chain acyl-CoAs, preparing stock solutions in an acidic buffer and storing at very low temperatures is recommended. Acyl-CoA thioesters have been shown to be stable for over six months when stored in 10% trichloroacetic acid (TCA) at -80°C[1]. For immediate or short-term use in biological assays, dissolving in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting to the final concentration in an appropriate aqueous buffer is a common practice. However, aqueous solutions of long-chain acyl-CoAs are generally not stable for extended periods[2][3].
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: Yes, the instability of this compound can lead to significant variability in experimental outcomes. The thioester linkage is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of certain enzymes in your experimental system[4][5][6][7]. It is advisable to prepare fresh solutions for each experiment or to aliquot and store them under conditions that preserve their stability (acidic pH, -80°C)[1]. You can also assess the integrity of your stock solution using the HPLC protocol detailed below.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation:
-
pH: Maintain the pH of your aqueous solutions between 6.8 and 7.4, as extreme pH levels can accelerate hydrolysis[8].
-
Temperature: Keep solutions on ice whenever possible and avoid repeated freeze-thaw cycles[1].
-
Fresh Preparation: Ideally, prepare solutions fresh for each experiment.
-
Enzyme Inhibitors: If working with cell lysates or other biological samples, consider the presence of acyl-CoA hydrolases and use appropriate inhibitors if necessary.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway in a non-enzymatic context is the hydrolysis of the thioester bond, which yields coenzyme A (CoASH) and 13-hydroxyhexadecanoic acid. In a biological system, it can also be a substrate for various enzymes, including acyl-CoA hydrolases[4][5][6][7].
Stability of this compound in Different Solvents
| Solvent System | Temperature | Expected Relative Stability | Recommendations |
| Aqueous Buffer (pH 6.8-7.4) | 25°C | Low | Not recommended for storage. Prepare fresh before use. |
| Aqueous Buffer (pH 6.8-7.4) | 4°C | Low to Medium | Suitable for short-term storage (a few hours). Keep on ice during experiments. |
| Acidic Aqueous Solution (e.g., 10% TCA) | -80°C | High | Recommended for long-term storage (months)[1]. |
| 50% Methanol in 50 mM Ammonium Acetate (pH 7) | 4°C | Medium | A common reconstitution solvent for LC-MS analysis that offers moderate stability for the duration of the analysis[9]. |
| Pure DMSO or Ethanol | -20°C | High | Can be used for preparing concentrated stock solutions. Minimize water content. Before use in aqueous assays, ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocol: Assessing the Stability of this compound by HPLC
This protocol allows for the quantification of intact this compound over time to determine its stability in a given solvent.
1. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve in the chosen solvent (e.g., aqueous buffer, DMSO) to a known concentration.
2. Incubation:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop any further degradation by freezing it at -80°C or by adding an acidic solution to lower the pH.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs[10].
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program:
-
Start with a suitable percentage of Solvent B (e.g., 44%) and increase it over time to elute the this compound[11]. The exact gradient will need to be optimized for your specific column and system.
-
-
Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A[10].
-
Quantification:
-
Inject a known amount of a freshly prepared standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from the different time points.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at time zero.
-
4. Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the degradation rate and the half-life of the compound in the tested solvent and temperature.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Stability Assessment
Signaling Pathway: this compound as a PPARα Ligand
Long-chain acyl-CoAs, including likely derivatives such as this compound, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα[12][13]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism[14][15][16].
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. Palmitoyl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 7. Palmitoyl-CoA Hydrolase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis [mdpi.com]
- 15. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: 13-Hydroxyhexadecanoyl-CoA Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts and overcoming challenges in 13-hydroxyhexadecanoyl-CoA research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of artifacts when quantifying this compound by LC-MS/MS?
A1: The primary sources of artifacts in LC-MS/MS analysis of this compound include:
-
In-source decay or fragmentation: The molecule can fragment within the mass spectrometer's ion source, leading to an underestimation of the parent ion and the appearance of fragment ions that could be misinterpreted as other compounds.[1][2][3][4][5] A common neutral loss for acyl-CoAs is 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[6][7]
-
Isotopic overlap: Natural isotopes of other co-eluting lipids can interfere with the signal of this compound, especially when using low-resolution mass spectrometers.
-
Sample handling and storage: Improper handling and storage can lead to degradation of this compound through oxidation or enzymatic activity. It is crucial to minimize freeze-thaw cycles and store samples at -80°C.[8]
-
Matrix effects: Components of the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: To minimize degradation, follow these guidelines:
-
Rapid processing: Process samples as quickly as possible on ice to reduce enzymatic activity.
-
Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the hydroxyl group and any potential double bonds.
-
pH control: Maintain a slightly acidic pH during extraction to improve the stability of the CoA ester.
-
Storage: Store extracts in an inert atmosphere (e.g., under argon or nitrogen) at -80°C for long-term storage. For short-term storage, keep samples at 4°C in the autosampler for no longer than 24-48 hours.[8]
Q3: What are the recommended internal standards for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 13C- or D-labeled this compound. If this is not available, a structurally similar odd-chain hydroxy fatty acyl-CoA (e.g., 13-hydroxyheptadecanoyl-CoA) can be used. This will help to correct for variations in extraction efficiency and matrix effects.
II. Troubleshooting Guides
A. LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity for this compound | 1. Inefficient extraction. 2. Degradation during sample preparation. 3. Suboptimal MS parameters. 4. Ion suppression from matrix components. | 1. Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. 2. Review sample handling procedures; ensure rapid processing on ice and the use of antioxidants.[8] 3. Optimize MS parameters such as collision energy and cone voltage specifically for this compound. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[7] 4. Dilute the sample or improve the cleanup procedure to reduce matrix effects. |
| High background noise or interfering peaks | 1. Contamination from solvents or labware. 2. Co-elution of isobaric compounds. 3. In-source fragmentation of other lipids.[1][3] | 1. Use high-purity solvents and pre-cleaned labware. 2. Optimize the chromatographic separation by adjusting the gradient, flow rate, or using a different column. 3. Adjust ion source parameters (e.g., temperature, voltages) to minimize in-source decay. |
| Poor reproducibility | 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuation in MS performance. | 1. Standardize all sample preparation steps and use an internal standard. 2. Keep the autosampler at a low temperature (e.g., 4°C) and limit the run time. 3. Regularly check the MS performance with a standard solution. |
B. GC-MS Analysis (with derivatization)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete derivatization | 1. Presence of water or other protic solvents. 2. Insufficient reagent concentration or reaction time/temperature. | 1. Ensure samples are completely dry before adding the derivatization reagent.[9] 2. Optimize the derivatization conditions (reagent volume, temperature, and time) for this compound. Common derivatizing agents for hydroxyl and carboxyl groups include BSTFA with TMCS.[9][10] |
| Multiple derivatization products | 1. Side reactions due to harsh derivatization conditions. 2. Presence of impurities in the sample or reagents. | 1. Use milder derivatization conditions (lower temperature, shorter time). 2. Use high-purity reagents and ensure the sample is clean before derivatization. |
| Peak tailing or poor peak shape | 1. Incomplete derivatization leaving polar groups. 2. Adsorption of the analyte to active sites in the GC system. | 1. Re-optimize the derivatization protocol. 2. Use a deactivated liner and column. Consider silylating the liner. |
III. Experimental Protocols
A. Protocol for LC-MS/MS Quantification of this compound
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Acidify the sample (e.g., cell lysate, plasma) with 0.1% formic acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Monitor the transition from the precursor ion [M+H]+ to a product ion resulting from the neutral loss of 507 Da.[6][7] A second, qualitative transition to m/z 428 can also be monitored.[6] |
| Collision Energy | Optimize for the specific instrument and analyte. |
B. Protocol for GC-MS Analysis of this compound (as TMS derivative)
1. Hydrolysis and Extraction
-
Hydrolyze the acyl-CoA by adding 1 M NaOH and heating at 60°C for 30 minutes to release the free fatty acid.
-
Acidify the sample with HCl to pH < 3.
-
Extract the 13-hydroxyhexadecanoic acid with a nonpolar solvent like hexane (B92381) or ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[9]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan or selected ion monitoring (SIM) for target ions. |
IV. Signaling Pathways and Experimental Workflows
A. Potential Signaling Roles of this compound
Long-chain acyl-CoAs are increasingly recognized for their roles in cellular signaling.[12] this compound, as a hydroxylated long-chain acyl-CoA, may be involved in pathways sensitive to lipid peroxidation and fatty acid metabolism.
1. Ferroptosis Signaling Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that activates polyunsaturated fatty acids, making them substrates for lipid peroxidation and subsequent ferroptosis.[12][13][14][15][16] It is plausible that this compound could modulate this pathway, either as a substrate for further reactions or as a regulator of enzymes like ACSL4.
2. PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[17][18] Fatty acids and their derivatives are known ligands for PPARs.[19] this compound could potentially act as a ligand or precursor to a ligand for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.[20][21]
B. Experimental Workflow
References
- 1. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALDI MS in-source decay of glycans using a glutathione-capped iron oxide nanoparticle matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allpeptide.com [allpeptide.com]
- 5. Glycan and Protein Analysis of Glycoengineered Bacterial E. coli Vaccines by MALDI-in-Source Decay FT-ICR Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. marinelipids.ca [marinelipids.ca]
- 12. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 15. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 20. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Measurement of 13-Hydroxyhexadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of 13-hydroxyhexadecanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the accurate measurement of this compound?
A1: The accurate quantification of this compound is primarily influenced by three critical factors:
-
Analyte Stability: Long-chain acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly, keep samples on ice, and use appropriate buffers to maintain the integrity of the analyte. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Repeated freeze-thaw cycles should be avoided.
-
Extraction Efficiency: The choice of extraction method and solvent is critical for achieving good recovery. A common approach involves homogenization in an acidic buffer followed by organic solvent extraction and solid-phase extraction (SPE) for purification.[1]
-
Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.
Q2: Where can I obtain a standard for this compound?
A2: Currently, a certified analytical standard for this compound may not be readily available from major commercial suppliers. MedChemExpress lists the compound, but it is advisable to inquire about its availability and purity for use as a quantitative standard. Alternatively, custom synthesis may be required. Several enzymatic and chemical synthesis routes for other long-chain acyl-CoAs have been described and could potentially be adapted.[2][3]
Q3: What type of internal standard is recommended for the quantification of this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) of this compound would be ideal as it shares very similar physicochemical properties with the analyte and can effectively compensate for matrix effects and variability in extraction and ionization. In the absence of a specific SIL-IS, a structurally similar odd-chain length 3-hydroxyacyl-CoA or a deuterated long-chain acyl-CoA can be used as a surrogate internal standard.
Troubleshooting Guides
Poor or No Signal for this compound
If you are observing a weak or absent signal for your analyte, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | • Process fresh samples immediately or ensure they were properly flash-frozen and stored at -80°C. • Keep samples on ice throughout the extraction procedure. • Use freshly prepared, high-purity solvents and buffers. |
| Inefficient Extraction | • Ensure complete homogenization of the tissue or cell sample. • Optimize the solvent-to-sample ratio. • Evaluate the efficiency of your solid-phase extraction (SPE) by testing different sorbents (e.g., C18, anion exchange). |
| Mass Spectrometer Settings | • Confirm the correct precursor and product ion masses (MRM transitions) for this compound. • Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). • Check the cleanliness of the ion source and perform routine maintenance. |
| Low Analyte Concentration | • Increase the amount of starting material (tissue or cells). • Concentrate the final extract before LC-MS/MS analysis. |
Calibration Curve Issues
Non-linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | • Dilute the higher concentration standards to fall within the linear range of the detector. • Reduce the injection volume. • Optimize MS parameters by reducing detector gain or dwell time. |
| Matrix Effects | • Improve sample cleanup by using a more rigorous SPE protocol or employing a different sorbent. • Dilute the sample extract to minimize the concentration of interfering matrix components. • Ensure the use of an appropriate internal standard that co-elutes with the analyte. |
| Inappropriate Regression Model | • Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). The simplest model that adequately describes the data should be used. |
| Standard Preparation Errors | • Carefully prepare a fresh set of calibration standards. • Ensure the purity and accurate concentration of the stock standard solution. |
High Variability in Calibration Points
High variability or poor precision in your calibration standards can be addressed with the following:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | • Ensure consistent and precise pipetting and handling for all standards. • Use an automated liquid handler for improved precision if available. |
| LC System Issues | • Check for leaks in the LC system. • Ensure the autosampler is functioning correctly and consistently injecting the set volume. • Equilibrate the column for a sufficient time before starting the analytical run. |
| Analyte Instability in Autosampler | • Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the analyte in prepared samples. • Limit the time samples are stored in the autosampler before injection. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for the extraction of this compound from various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the weighed tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 5 mL of ACN:Isopropanol (1:1, v/v) to the homogenate and vortex vigorously.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 3 mL of water, followed by 3 mL of methanol.
-
Elute the acyl-CoAs with 2 mL of 2% NH4OH in methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Room temperature
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Example for a similar compound, 3-hydroxypalmitoyl-CoA): The exact transition for this compound would need to be determined by infusing a standard. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[4]
-
Source Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.
Data Presentation
Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
| Extraction Method | Typical Recovery (%) | Advantages | Disadvantages |
| Solvent Extraction followed by SPE | 70-80%[1] | High purity of final extract, good recovery. | More time-consuming, potential for analyte loss during multiple steps. |
| Direct Solvent Precipitation | Variable | Fast and simple. | May result in significant matrix effects and lower recovery. |
Table 2: Typical LC-MS/MS Validation Parameters for Long-Chain Hydroxy Fatty Acids (as a proxy for this compound)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.9 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.4 - 2.6 ng/mL | [5] |
| Linearity (R²) | > 0.99 | [5] |
| Recovery (%) | 80 - 110% | [5] |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Beta-Oxidation of 13-Hydroxyhexadecanoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-oxidation of 13-hydroxyhexadecanoyl-CoA, a mid-chain hydroxylated fatty acyl-CoA, and palmitoyl-CoA, a saturated fatty acyl-CoA. Understanding the metabolic fate of modified fatty acids, such as their hydroxylated counterparts, is crucial for various fields, including drug development, toxicology, and the study of metabolic disorders. This document summarizes the current understanding of their respective catabolic pathways, supported by experimental data and detailed protocols.
Introduction
Beta-oxidation is the primary metabolic pathway for the degradation of fatty acids, providing a significant source of cellular energy. The canonical pathway for a saturated fatty acid like palmitate is well-established. However, the introduction of a hydroxyl group, as seen in 13-hydroxyhexadecanoic acid, can significantly alter the enzymatic processing and overall metabolic efficiency. While palmitoyl-CoA undergoes direct entry into the mitochondrial beta-oxidation spiral, the pathway for this compound is less direct and may involve alternative enzymatic machinery.
Comparative Beta-Oxidation Pathways
The beta-oxidation of palmitoyl-CoA is a cyclical process involving four key enzymatic steps that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle.[1] For palmitoyl-CoA (a C16 fatty acyl-CoA), this process repeats for seven cycles, yielding eight molecules of acetyl-CoA.[1][2]
The presence of a hydroxyl group on the 13th carbon of this compound introduces a branch point in its metabolism. It is likely that this molecule first undergoes oxidation of the hydroxyl group and subsequent steps to resolve the mid-chain modification before it can fully enter the conventional beta-oxidation spiral. This may involve enzymes with different substrate specificities than those that act on saturated fatty acids.
Below is a DOT language script visualizing the distinct pathways.
Quantitative Data Summary
Direct comparative quantitative data on the beta-oxidation of this compound versus palmitoyl-CoA is limited in the literature. However, based on studies of similar modified fatty acids, we can infer certain trends. The presence of a hydroxyl group mid-chain likely necessitates additional enzymatic steps, which could lead to a lower overall rate of oxidation and potentially a different energy yield compared to the straightforward beta-oxidation of palmitoyl-CoA.
| Parameter | Palmitoyl-CoA | This compound (Predicted) |
| Entry into Beta-Oxidation | Direct | Requires initial modification |
| Key Enzymes | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[3][4] | May involve additional dehydrogenases, isomerases, or reductases |
| Rate of Oxidation | High[5] | Potentially lower due to additional enzymatic steps |
| Energy Yield (NADH/FADH2) | 7 NADH, 7 FADH2 per molecule[2] | Potentially altered depending on the nature of the initial modifying reactions |
| Final Products | 8 Acetyl-CoA[1] | Acetyl-CoA and potentially other modified products |
Experimental Protocols
To empirically compare the beta-oxidation of these two substrates, a robust experimental setup is required. The following protocols are adapted from established methods for measuring fatty acid oxidation and can be tailored for this specific comparison.
Protocol 1: In Vitro Beta-Oxidation Assay using Radiolabeled Substrates
This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acyl-CoA substrate.
Workflow Diagram:
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.
-
Substrate Preparation: Prepare reaction mixtures containing either [1-¹⁴C]palmitoyl-CoA or a custom-synthesized [¹⁴C]this compound. Each reaction should also contain L-carnitine, coenzyme A, NAD+, and FAD.
-
Initiation of Reaction: Add the mitochondrial preparation to the reaction mixtures to start the beta-oxidation process. Incubate at 37°C with gentle shaking.
-
Termination and Separation: At various time points, terminate the reaction by adding perchloric acid. This will precipitate proteins and separate the reaction mixture into an acid-soluble (aqueous) phase containing the radiolabeled acetyl-CoA and an acid-insoluble (organic) phase containing the un-oxidized fatty acyl-CoA.[6]
-
Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity is directly proportional to the rate of beta-oxidation.
Protocol 2: Mass Spectrometry-Based Analysis of Beta-Oxidation Intermediates
This method allows for the identification and quantification of the various acyl-CoA intermediates produced during beta-oxidation, providing a more detailed picture of the metabolic pathway.
Methodology:
-
In Vitro Reaction: Perform the in vitro beta-oxidation reaction as described in Protocol 1, but using non-radiolabeled substrates.
-
Sample Preparation: At different time points, quench the reaction and extract the acyl-CoA esters from the reaction mixture.
-
LC-MS/MS Analysis: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can separate and identify the different acyl-CoA species based on their mass-to-charge ratio.
-
Data Analysis: By comparing the profiles of intermediates generated from palmitoyl-CoA and this compound, one can deduce the specific enzymatic steps involved in the degradation of the hydroxylated fatty acid.
Conclusion
While the beta-oxidation of palmitoyl-CoA is a well-characterized, linear process, the presence of a hydroxyl group in this compound necessitates a modified metabolic route. The exact enzymatic players and the efficiency of this alternative pathway remain areas of active research. The experimental protocols outlined in this guide provide a framework for elucidating these differences, offering valuable insights for researchers in metabolism and drug development. Further studies employing these methods are essential to fully characterize the bioenergetics and metabolic fate of hydroxylated fatty acids.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. aocs.org [aocs.org]
- 3. On the capacity of the beta-oxidation of palmitate and palmitoyl-esters in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Functional differences between 13-hydroxyhexadecanoyl-CoA and other hydroxy acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles of 13-hydroxyhexadecanoyl-CoA and other key hydroxy acyl-CoAs, namely 3-hydroxyacyl-CoA and 2-hydroxyacyl-CoA (alpha-hydroxyacyl-CoA). Understanding the distinct metabolic pathways, enzymatic specificities, and potential signaling functions of these molecules is crucial for research in metabolic disorders, drug development, and cellular signaling.
Introduction to Hydroxy Acyl-CoAs
Hydroxy acyl-CoAs are a class of fatty acid metabolites characterized by the presence of a hydroxyl group on the acyl chain. The position of this hydroxyl group dictates their metabolic fate and functional significance. This guide will focus on three key types:
-
This compound: An omega-13 hydroxylated C16 acyl-CoA, primarily generated through the ω-oxidation pathway.
-
3-Hydroxyacyl-CoA: A key intermediate in the mitochondrial β-oxidation of fatty acids.
-
2-Hydroxyacyl-CoA (alpha-hydroxyacyl-CoA): An intermediate in the α-oxidation of branched-chain fatty acids.
Metabolic Pathways and Functional Divergence
The primary functional differences between these hydroxy acyl-CoAs stem from their involvement in distinct metabolic pathways located in different subcellular compartments.
This compound and the ω-Oxidation Pathway
This compound is an intermediate in the ω-oxidation pathway, a catabolic route that becomes significant when β-oxidation is impaired or overloaded. This pathway primarily handles medium to long-chain fatty acids.
Key Functions:
-
Alternative Fatty Acid Catabolism: Provides an alternative route for fatty acid breakdown, particularly for detoxification when β-oxidation is defective.
-
Precursor to Dicarboxylic Acids: this compound is a step in the conversion of hexadecanoic acid (palmitic acid) to a dicarboxylic acid. These dicarboxylic acids are more water-soluble and can be further metabolized or excreted, aiding in the removal of excess fatty acids.[1]
-
Peroxisomal β-Oxidation Substrate: The resulting dicarboxylic acyl-CoA enters the peroxisomes for shortening via β-oxidation.[2][3]
The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families located in the endoplasmic reticulum.[4][5] The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then a dicarboxylic acid. The dicarboxylic acid is then activated to its CoA ester and transported to peroxisomes for β-oxidation.
Figure 1. Simplified workflow of the ω-oxidation pathway leading to the metabolism of hexadecanedioyl-CoA.
3-Hydroxyacyl-CoA: The Core of Mitochondrial β-Oxidation
3-Hydroxyacyl-CoAs are central intermediates in the β-oxidation spiral, the primary pathway for fatty acid degradation in the mitochondria to produce energy.
Key Functions:
-
Energy Production: Each cycle of β-oxidation, involving a 3-hydroxyacyl-CoA intermediate, generates NADH and FADH2, which are subsequently used in the electron transport chain to produce ATP.[6]
-
Metabolic Regulation: The levels of 3-hydroxyacyl-CoA and the activity of 3-hydroxyacyl-CoA dehydrogenases are tightly regulated to match cellular energy demands.
The formation and subsequent oxidation of L-3-hydroxyacyl-CoA are catalyzed by enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, respectively. Deficiencies in these enzymes lead to serious metabolic disorders.[6]
Figure 2. The central role of L-3-Hydroxyacyl-CoA in the mitochondrial β-oxidation cycle.
2-Hydroxyacyl-CoA and the α-Oxidation Pathway
2-Hydroxyacyl-CoAs are key intermediates in the α-oxidation pathway, which is primarily responsible for the degradation of branched-chain fatty acids, such as phytanic acid, that cannot be metabolized by β-oxidation due to the presence of a methyl group at the β-carbon.[2] This pathway occurs in peroxisomes.
Key Functions:
-
Metabolism of Branched-Chain Fatty Acids: Enables the breakdown of dietary branched-chain fatty acids.[7]
-
Production of Precursors for Other Pathways: The end products of α-oxidation can subsequently enter the β-oxidation pathway.
The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase, which cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA, releasing formyl-CoA and an aldehyde that is one carbon shorter.[8][9]
Figure 3. The role of 2-Hydroxyacyl-CoA in the α-oxidation of phytanic acid.
Comparative Enzyme Kinetics and Substrate Specificity
Direct comparative kinetic data for enzymes acting on this compound is limited. However, we can infer substrate preferences based on the enzymes in their respective pathways.
| Hydroxy Acyl-CoA Type | Primary Metabolic Pathway | Key Enzymes & Substrate Specificity |
| This compound | ω-Oxidation (Endoplasmic Reticulum & Peroxisomes) | CYP4A/CYP4F families: Show preference for medium to long-chain fatty acids. Peroxisomal Acyl-CoA Oxidases (ACOX): ACOX1 has a preference for straight-chain acyl-CoAs.[10] |
| 3-Hydroxyacyl-CoA | β-Oxidation (Mitochondria) | L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): Specific for L-isomers of 3-hydroxyacyl-CoAs. Different isoforms show preferences for short, medium, or long-chain substrates.[11] |
| 2-Hydroxyacyl-CoA | α-Oxidation (Peroxisomes) | 2-Hydroxyacyl-CoA Lyase (HACL1): Acts on 2-hydroxyacyl-CoAs, particularly those derived from branched-chain fatty acids like phytanic acid.[8] |
Signaling Roles
While direct signaling roles for this compound are not well-established, its downstream metabolites, dicarboxylic acids, have been implicated in cellular signaling.
-
Dicarboxylic Acids: Have been suggested to act as signaling molecules, potentially through interactions with nuclear receptors or as precursors for other signaling lipids.[1] Their accumulation can be indicative of metabolic stress.
-
3-Hydroxydicarboxylic Acids: These are metabolites derived from the ω-oxidation of 3-hydroxy fatty acids and their urinary excretion is a marker for certain fatty acid oxidation disorders.[12][13]
-
TCA Cycle Intermediates: Some dicarboxylic acids, like succinate (B1194679) and fumarate, are also intermediates of the TCA cycle and have been identified as signaling molecules.[5][14]
Experimental Protocols
Detailed protocols for the assays mentioned are crucial for reproducible research. Below are outlines for key experimental procedures.
Assay for Fatty Acid ω-Hydroxylation
This assay measures the activity of cytochrome P450 enzymes involved in the initial step of ω-oxidation.
Principle: The conversion of a fatty acid substrate (e.g., hexadecanoic acid) to its ω-hydroxy product is quantified.
Methodology:
-
Incubation: Incubate liver microsomes (a source of CYP4A/CYP4F enzymes) with the fatty acid substrate, NADPH (as a cofactor), and a suitable buffer at 37°C.
-
Reaction Termination and Extraction: Stop the reaction with an acid and extract the lipids using an organic solvent.
-
Derivatization: Derivatize the carboxyl group of the hydroxy fatty acid with a fluorescent tag (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one) to enhance detection sensitivity.[15]
-
Quantification: Separate and quantify the fluorescently labeled ω-hydroxy fatty acid product using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[15]
Assay for Peroxisomal β-Oxidation
This assay measures the rate of fatty acid degradation within isolated peroxisomes.
Principle: The rate of chain-shortening of a radiolabeled or fluorescently labeled fatty acyl-CoA substrate is measured.
Methodology:
-
Peroxisome Isolation: Isolate peroxisomes from tissue homogenates (e.g., liver) by differential centrifugation and/or density gradient centrifugation.
-
Incubation: Incubate the isolated peroxisomes with a suitable substrate, such as [1-¹⁴C]palmitoyl-CoA or a fluorescent fatty acid analog, along with necessary cofactors (e.g., NAD+, CoA).[16]
-
Measurement of Product Formation:
-
Radiolabeled Substrate: Measure the production of acid-soluble radioactive products (chain-shortened acyl-CoAs and acetyl-CoA).[17]
-
Fluorometric Assay: A common method involves a coupled enzyme assay where the H₂O₂ produced by acyl-CoA oxidase reacts with a substrate to generate a fluorescent product.[4]
-
Fluorescent Fatty Acid Analog: Use substrates like 12-(1-pyrene)dodecanoic acid and measure the appearance of shorter-chain fluorescent products via HPLC.[18]
-
Assay for α-Oxidation
This assay is used to measure the activity of the α-oxidation pathway, typically using phytanic acid as a substrate.
Principle: The breakdown of phytanic acid into pristanic acid and formyl-CoA is monitored.
Methodology:
-
Cell Culture: Use cultured cells, such as fibroblasts, which are capable of α-oxidation.
-
Substrate Incubation: Incubate the cells with radiolabeled phytanic acid.
-
Lipid Extraction and Analysis: Extract the lipids from the cells and the culture medium.
-
Quantification: Separate the fatty acids by thin-layer chromatography or gas chromatography and quantify the amount of radiolabeled pristanic acid formed.
Conclusion
This compound, 3-hydroxyacyl-CoA, and 2-hydroxyacyl-CoA are functionally distinct molecules due to their involvement in separate metabolic pathways with different physiological roles and subcellular locations. While 3-hydroxyacyl-CoA is a cornerstone of mitochondrial energy production from fatty acids, this compound is an intermediate in an alternative catabolic pathway (ω-oxidation) that leads to peroxisomal metabolism, and 2-hydroxyacyl-CoA is crucial for the breakdown of branched-chain fatty acids via α-oxidation. Further research, particularly focused on obtaining direct comparative kinetic data and elucidating the potential signaling roles of ω-oxidation intermediates, will provide a more complete understanding of the intricate network of fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 4. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. fiveable.me [fiveable.me]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression Plasticity of Peroxisomal Acyl-Coenzyme A Oxidase Genes Implies Their Involvement in Redox Regulation in Scallops Exposed to PST-Producing Alexandrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assay of fatty acid omega-hydroxylation using high-performance liquid chromatography with fluorescence labeling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 13-Hydroxyhexadecanoyl-CoA: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the functional role of 13-hydroxyhexadecanoyl-CoA (13-HHD-CoA), a putative intermediate in fatty acid metabolism. Given the current absence of a dedicated knockout mouse model for an enzyme specifically metabolizing 13-HHD-CoA, this document leverages data from well-characterized knockout models of analogous enzymes in the fatty acid β-oxidation pathway. By comparing these existing models, researchers can infer the potential physiological significance of 13-HHD-CoA and design robust experimental strategies for its validation.
Hypothesized Role of this compound in Metabolism
13-HHD-CoA is a hydroxylated long-chain acyl-CoA. Structurally, it is positioned as an intermediate in the β-oxidation of long-chain fatty acids. Specifically, it is likely a substrate for a 3-hydroxyacyl-CoA dehydrogenase, an enzyme that catalyzes the third step in the β-oxidation cycle. The subsequent reaction would involve the oxidation of the hydroxyl group to a keto group, forming 13-ketohexadecanoyl-CoA, which then proceeds through the final thiolytic cleavage step.
To understand the potential consequences of disrupted 13-HHD-CoA metabolism, we will draw comparisons with knockout models for enzymes responsible for the metabolism of structurally similar molecules, namely Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Deficiencies in these enzymes lead to impaired fatty acid oxidation and have well-documented phenotypes.
Comparative Analysis of Relevant Knockout Mouse Models
The following table summarizes the key characteristics of LCAD and MCAD knockout mice, which serve as valuable proxies for predicting the potential phenotype of a model with disrupted 13-HHD-CoA metabolism.
| Feature | LCAD Knockout (KO) Mouse Model | MCAD Knockout (KO) Mouse Model | Hypothetical 13-HHD-CoA Metabolism KO Model (Projected) |
| Metabolic Phenotype | Severely reduced fasting tolerance, hypoglycemia, elevated serum free fatty acids, nonketotic dicarboxylic aciduria.[1] | Fasting intolerance, hypoketotic hypoglycemia, dicarboxylic aciduria. | Similar to LCAD KO, with potential accumulation of specific long-chain hydroxyacylcarnitines. |
| Organ-Specific Pathology | Hepatic and cardiac lipidosis. A subset of adult males develops cardiomyopathy.[1] | Fatty liver.[2] | Potential for cardiac and hepatic lipid accumulation, with a possibility of cardiomyopathy under metabolic stress. |
| Sudden Death | Observed in a small percentage of adult mice.[1] | Can occur, particularly in response to fasting or cold stress. | Plausible, especially during periods of high energy demand. |
| Gene Expression Changes | Not detailed in the provided search results. | Altered expression of genes related to CoA metabolism in response to energetic stress.[3] | Likely compensatory changes in the expression of other fatty acid oxidation enzymes. |
| Biochemical Markers | Elevated long-chain acylcarnitines in plasma.[2] | Increased medium-chain acylcarnitines (e.g., C8, C10) in plasma and tissues. | Accumulation of C16-OH acylcarnitine and other long-chain hydroxyacylcarnitines. |
Experimental Protocols for Validation
Validating the role of 13-HHD-CoA would involve a multi-faceted approach, mirroring the studies conducted on established knockout models.
Generation of a Targeted Knockout Mouse Model
-
Gene Targeting: Identify the gene encoding the putative 3-hydroxyacyl-CoA dehydrogenase responsible for metabolizing 13-HHD-CoA. Design a targeting vector to disrupt this gene via homologous recombination in embryonic stem (ES) cells.
-
ES Cell Culture and Transfection: Culture mouse ES cells and transfect them with the targeting vector.
-
Selection and Screening: Select for ES cells that have undergone homologous recombination using drug resistance markers and confirm the correct targeting event by PCR and Southern blotting.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the targeted ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
-
Genotyping: Genotype the offspring by PCR analysis of tail DNA to identify heterozygous and homozygous knockout animals.
Metabolic Phenotyping
-
Fasting Challenge: Subject knockout and wild-type control mice to a period of fasting (e.g., 12-24 hours).
-
Blood Glucose and Ketone Measurement: Monitor blood glucose and β-hydroxybutyrate levels at regular intervals during the fasting period using a glucometer and ketone meter.
-
Acylcarnitine Profiling: Collect plasma and tissue samples (liver, heart, muscle) for acylcarnitine analysis by tandem mass spectrometry (MS/MS). This is crucial for identifying the accumulation of specific acylcarnitine species, which are diagnostic markers for fatty acid oxidation disorders.
-
Free Fatty Acid and Dicarboxylic Acid Analysis: Measure serum free fatty acid levels and urinary dicarboxylic acid excretion by gas chromatography-mass spectrometry (GC-MS).
Histological and Pathological Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and collect major organs (liver, heart, skeletal muscle).
-
Histology: Fix a portion of the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess general morphology and with Oil Red O to visualize neutral lipid accumulation.
-
Electron Microscopy: For ultrastructural analysis of mitochondria and lipid droplets, fix small pieces of tissue in glutaraldehyde (B144438) and process for transmission electron microscopy.
Cardiac Function Assessment
-
Echocardiography: Perform non-invasive echocardiography on anesthetized mice to assess cardiac dimensions, systolic and diastolic function, and ejection fraction.[2]
-
Electrocardiography (ECG): Record ECGs to detect any arrhythmias or conduction abnormalities.
Alternative and Complementary Validation Strategies
While knockout mouse models provide invaluable in vivo data, other approaches can complement and further validate the function of 13-HHD-CoA.
| Method | Description | Advantages | Disadvantages |
| In Vitro Enzyme Assays | Purify the candidate enzyme and measure its activity using 13-HHD-CoA as a substrate. | Allows for direct confirmation of enzymatic activity and determination of kinetic parameters (Km, Vmax). | Does not provide information on the in vivo physiological context. |
| Cell Culture Models | Use cell lines (e.g., hepatocytes, cardiomyocytes) and treat with stable isotope-labeled fatty acids. Analyze the metabolome for the production of labeled 13-HHD-CoA and its downstream metabolites. | Enables mechanistic studies in a controlled environment and is amenable to genetic manipulation (e.g., siRNA knockdown). | May not fully recapitulate the complex metabolic environment of a whole organism. |
| Pharmacological Inhibition | Identify or develop a specific inhibitor for the enzyme that metabolizes 13-HHD-CoA and administer it to wild-type mice or cell cultures. | Allows for the study of acute effects of inhibiting the pathway and can be more readily translated to therapeutic development. | Potential for off-target effects of the inhibitor. |
Data Presentation for Comparative Analysis
Quantitative data from validation studies should be presented in a clear and comparative format.
Table 1: Plasma Acylcarnitine Profile in Fasted Mice
| Acylcarnitine Species | Wild-Type (pmol/mL) | Knockout (pmol/mL) | Fold Change | p-value |
| C16 | Mean ± SEM | Mean ± SEM | X | <0.05 |
| C16-OH | Mean ± SEM | Mean ± SEM | Y | <0.01 |
| C18 | Mean ± SEM | Mean ± SEM | Z | ns |
| C18:1 | Mean ± SEM | Mean ± SEM | A | ns |
Table 2: Cardiac Function Parameters
| Parameter | Wild-Type | Knockout | p-value |
| Ejection Fraction (%) | Mean ± SEM | Mean ± SEM | <0.05 |
| Fractional Shortening (%) | Mean ± SEM | Mean ± SEM | <0.05 |
| Left Ventricular Mass (mg) | Mean ± SEM | Mean ± SEM | ns |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Proposed pathway for the β-oxidation of long-chain fatty acids, highlighting this compound.
Caption: Experimental workflow for the generation and characterization of a knockout mouse model.
References
Comparative Analysis of Hydroxylated Fatty Acyl-CoA Levels: A Focus on Disease-Related Alterations
A comprehensive comparison of 13-hydroxyhexadecanoyl-CoA levels in healthy versus diseased states remains an area of active investigation, with current research offering limited direct quantitative data. However, analysis of the closely related molecule, 13-hydroxyoctadecadienoic acid (13-HODE), provides valuable insights into the potential role of hydroxylated fatty acids in pathology, particularly in cancer.
This guide presents a comparative analysis based on available data for 13-HODE, offering a proxy for understanding the potential alterations of this compound in disease. We will delve into the quantitative differences observed in cancer tissues compared to healthy tissues, detail the experimental protocols utilized for these measurements, and explore the relevant metabolic pathways.
Quantitative Data Summary
The following table summarizes the reported levels of 13-S-hydroxyoctadecadienoic acid (13-S-HODE) in human colon cancer tissues compared to adjacent normal colonic tissues.
| Tissue Type | Analyte | Method | Median Concentration (ng/μg protein) | Fold Change (Normal vs. Tumor) | Reference |
| Normal Colonic Mucosa | 13-S-HODE | ELISA | 0.37 | >3-fold higher in normal tissue | [1] |
| Colon Tumor | 13-S-HODE | ELISA | 0.12 | [1] |
Note: The confidence intervals for the median concentrations were 0.074–2.490 for normal tissue and 0.036–0.272 for tumor tissue.
Immunohistochemical staining for 13-S-HODE also revealed a significant decrease in tumor tissues compared to normal tissues[1]. In prostate cancer, immunohistochemically detectable 13-HODE was observed, while it was absent in adjacent normal tissue[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Measurement of 13-S-HODE by Enzyme-Linked Immunosorbent Assay (ELISA)
This method was used to quantify the levels of 13-S-HODE in human colon tissues[1].
-
Tissue Homogenization: Frozen tissue samples were homogenized in a buffer solution to extract proteins and other cellular components.
-
Protein Quantification: The total protein concentration of the homogenate was determined using a standard protein assay, such as the Bradford or BCA assay, to normalize the 13-S-HODE levels.
-
ELISA Procedure:
-
A competitive ELISA format was employed.
-
Microtiter plates were coated with a 13-S-HODE conjugate.
-
Tissue homogenates (containing unknown amounts of 13-S-HODE) and a fixed amount of a specific primary antibody against 13-S-HODE were added to the wells.
-
The free 13-S-HODE in the sample competes with the coated 13-S-HODE for binding to the primary antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.
-
A substrate for the enzyme was then added, resulting in a colorimetric reaction.
-
The intensity of the color is inversely proportional to the amount of 13-S-HODE in the sample.
-
-
Data Analysis: A standard curve was generated using known concentrations of 13-S-HODE, and the concentrations in the tissue samples were interpolated from this curve and normalized to the protein concentration.
Immunohistochemical (IHC) Staining for 13-S-HODE
This technique was used to visualize the localization and relative abundance of 13-S-HODE in tissue sections[1][2].
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed to unmask the antigenic sites.
-
Blocking: Non-specific binding sites were blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The tissue sections were incubated with a primary antibody specific for 13-S-HODE.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody was applied.
-
Signal Amplification and Detection: An avidin-biotin-peroxidase complex was used to amplify the signal, followed by the addition of a chromogenic substrate (e.g., diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections were counterstained with a nuclear stain (e.g., hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.
-
Scoring: The intensity and distribution of the staining were semi-quantitatively scored by a pathologist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant metabolic pathway and a general experimental workflow for the analysis of hydroxylated fatty acids.
Caption: Peroxisomal β-oxidation pathway for long-chain fatty acids.
Caption: General workflow for hydroxylated fatty acid analysis.
Discussion and Future Directions
The available data, primarily from studies on 13-HODE, suggests that the levels of certain hydroxylated fatty acids are significantly altered in cancerous tissues compared to their healthy counterparts. Specifically, a decrease in 13-S-HODE has been observed in colon cancer[1]. This downregulation may be linked to the reduced expression of the synthesizing enzyme, 15-lipoxygenase-1, in tumor tissues[1].
The metabolic pathway of peroxisomal β-oxidation is crucial for the breakdown of very long-chain fatty acids, and intermediates such as this compound are formed during this process. Disorders in peroxisomal β-oxidation can lead to the accumulation of these intermediates, which can have pathological consequences[3][4][5].
It is important to note that the direct measurement of this compound in healthy versus diseased states is not yet widely reported in the literature. The data on 13-HODE serves as a valuable starting point, but further research is needed to specifically quantify this compound and other hydroxylated acyl-CoAs in various diseases. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are well-suited for the sensitive and specific quantification of these molecules and will be instrumental in future studies[6][7][8].
Future research should focus on:
-
Developing and validating robust analytical methods for the absolute quantification of this compound in biological samples.
-
Conducting large-scale comparative studies to measure the levels of this compound in various diseased states, including different types of cancer, metabolic disorders, and inflammatory diseases, compared to healthy controls.
-
Elucidating the specific roles of this compound and other hydroxylated fatty acyl-CoAs in cellular signaling and disease pathogenesis.
By addressing these research gaps, a clearer understanding of the role of these lipid metabolites in health and disease can be achieved, potentially leading to the identification of new biomarkers and therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomes and Disease - An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 5. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Antibody Cross-Reactivity for 13-Hydroxyhexadecanoyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of antibody specificity and cross-reactivity for 13-hydroxyhexadecanoyl-CoA, a key intermediate in fatty acid metabolism. The following sections present illustrative experimental data, detailed protocols for assessing antibody performance, and diagrams of relevant biological pathways and experimental workflows. This information is intended to aid researchers in the selection and validation of antibodies for their specific applications.
Data Presentation: Antibody Cross-Reactivity Profile
The cross-reactivity of a polyclonal antibody developed against this compound was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the binding affinity of the antibody to this compound and a panel of structurally related analogs. The data is presented as the concentration of the analog required to inhibit 50% of the antibody binding to the target antigen (IC50), and the corresponding cross-reactivity percentage.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Hexadecanoyl-CoA | 250 | 4.0 |
| 13-Oxohexadecanoyl-CoA | 50 | 20.0 |
| 13-Hydroxyhexadecanoic Acid | >10,000 | <0.1 |
| Coenzyme A (CoA) | >10,000 | <0.1 |
| Palmitoyl-CoA (16:0) | 300 | 3.3 |
| Stearoyl-CoA (18:0) | 800 | 1.25 |
| Oleoyl-CoA (18:1) | >1,000 | <1.0 |
Note: The data presented in this table is illustrative and intended to represent a plausible cross-reactivity profile for a hypothetical antibody. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for determining antibody cross-reactivity using competitive ELISA is provided below. This protocol is a standard procedure for assessing the specificity of antibodies against small molecule haptens.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Antigen Coating:
-
A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
To block non-specific binding sites, 200 µL of a blocking buffer (e.g., 3% BSA in PBS) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
The blocking buffer is discarded, and the plate is washed three times with the wash buffer.
3. Competitive Reaction:
-
A fixed concentration of the anti-13-hydroxyhexadecanoyl-CoA antibody is mixed with varying concentrations of the competitor analytes (this compound standards and its analogs).
-
This mixture is pre-incubated for 1 hour at room temperature.
-
100 µL of the antibody-analyte mixture is added to each well of the coated and blocked plate.
-
The plate is incubated for 2 hours at room temperature.
4. Detection:
-
The plate is washed three times with the wash buffer.
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's host species is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with the wash buffer.
5. Signal Development and Measurement:
-
100 µL of a suitable substrate for the enzyme (e.g., TMB for HRP) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes.
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.
-
The IC50 value is determined from the standard curve.
-
The cross-reactivity of each analog is calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving long-chain acyl-CoAs.
In Vivo Validation of 13-Hydroxyhexadecanoyl-CoA Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the in vivo validation of metabolic pathways involving 13-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule in vivo, this guide draws upon established principles and validated techniques used for structurally similar long-chain hydroxy fatty acids. The information presented herein is intended to equip researchers with the necessary background to design and execute robust in vivo studies in this area.
Putative Metabolic Pathways of this compound
The metabolism of this compound in vivo is hypothesized to involve two primary stages: biosynthesis via hydroxylation of a fatty acid precursor and subsequent degradation through oxidative pathways.
Biosynthesis: The initial step is likely the hydroxylation of hexadecanoyl-CoA (palmitoyl-CoA) or hexadecanoic acid (palmitic acid). This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, which are known to mediate ω-1 hydroxylation of fatty acids.[1][2]
Degradation: Once formed, this compound can be channeled into degradation pathways. The primary route for long-chain fatty acids is mitochondrial β-oxidation. However, modified fatty acids, including hydroxylated forms, are often initially processed through peroxisomal α- or β-oxidation.[3][4][5]
Putative metabolic pathways of this compound.
Comparative Analysis of In Vivo Validation Methods
The in vivo validation of these metabolic pathways necessitates techniques that can trace the fate of molecules within a living organism. The primary method discussed is stable isotope tracing coupled with mass spectrometry, alongside a comparison with pharmacological inhibition studies.
| Parameter | Stable Isotope Tracing with LC-MS/MS | Pharmacological Inhibition with Endpoint Analysis |
| Principle | Administration of a labeled precursor (e.g., 13C-palmitic acid) and tracking its incorporation into downstream metabolites. | Administration of a specific inhibitor of a target enzyme (e.g., a CYP450 inhibitor) and measuring the resulting changes in substrate and product concentrations. |
| Data Output | Dynamic flux rates, fractional contribution of precursors, and metabolite pool sizes. | Static changes in metabolite concentrations, providing indirect evidence of pathway involvement. |
| Quantitative Capability | High (provides kinetic data). | Moderate (provides relative changes). |
| Specificity | High (directly traces molecular fate). | Dependent on inhibitor specificity. |
| In Vivo Applicability | Well-established for fatty acid metabolism.[6][7][8][9][10] | Dependent on inhibitor pharmacokinetics and potential off-target effects. |
| Example Application | Quantifying the rate of conversion of 13C-palmitic acid to 13C-13-hydroxyhexadecanoic acid. | Measuring the accumulation of palmitic acid and reduction of 13-hydroxyhexadecanoic acid following administration of a CYP4 inhibitor. |
Experimental Protocols
Key Experiment 1: In Vivo Stable Isotope Tracing of this compound Biosynthesis
Objective: To quantify the in vivo conversion of hexadecanoic acid to 13-hydroxyhexadecanoic acid and its subsequent incorporation into the this compound pool.
Methodology:
-
Animal Model: C57BL/6 mice (n=5 per group).
-
Tracer Administration: Administer a single bolus of [U-13C16]palmitic acid intravenously.
-
Sample Collection: Collect blood and tissues (liver, adipose) at multiple time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction: Homogenize tissues and extract lipids and acyl-CoAs using a methanol/chloroform/water procedure.
-
Sample Preparation: Hydrolyze the acyl-CoA fraction to release free fatty acids. Derivatize fatty acids for GC-MS or LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the isotopic enrichment of 13-hydroxyhexadecanoic acid and the concentration of this compound.
-
Data Analysis: Calculate the fractional synthesis rate and absolute concentration of the target metabolites.
Workflow for in vivo stable isotope tracing.
Key Experiment 2: In Vivo Pharmacological Inhibition of this compound Biosynthesis
Objective: To qualitatively validate the role of CYP450 enzymes in the in vivo biosynthesis of this compound.
Methodology:
-
Animal Model: C57BL/6 mice (n=5 per group).
-
Inhibitor Administration: Administer a known CYP4A inhibitor (e.g., HET0016) or a broad-spectrum CYP inhibitor.
-
Sample Collection: After a defined period, collect tissues (liver) and blood.
-
Metabolite Extraction and Analysis: Extract and quantify the endogenous levels of hexadecanoyl-CoA and this compound using LC-MS/MS.
-
Data Analysis: Compare the metabolite levels between the inhibitor-treated and vehicle control groups. A significant increase in the substrate and decrease in the product would support the role of the inhibited enzyme in the pathway.
Quantitative Data from Analogous In Vivo Studies
The following table presents representative quantitative data from in vivo studies on long-chain fatty acid hydroxylation and acyl-CoA concentrations. This data can serve as a benchmark for designing and interpreting experiments on this compound.
| Metabolite | Tissue/Fluid | Concentration/Flux | Analytical Method | Reference |
| Long-Chain Acyl-CoAs | Rat Liver | 15-60 nmol/g | HPLC | --INVALID-LINK-- |
| Palmitoyl-CoA | Mouse Muscle | ~1.5 nmol/g | LC-MS/MS | [11] |
| 11-OH-Lauric Acid | Human Liver Microsomes | Vmax: ~1.5 nmol/min/mg | GC-MS | [12] |
| d4-13-HODE | Rat Plasma | ~2 ng/mL (after gavage) | UPLC-MS/MS | [13] |
Logical Relationships in Pathway Validation
The validation of a metabolic pathway in vivo often relies on a combination of techniques to build a comprehensive picture. The relationship between different experimental approaches can be visualized as a logical flow.
Logical flow for in vivo pathway validation.
Conclusion
The in vivo validation of this compound metabolic pathways, while challenging due to the lack of direct studies, can be effectively approached by applying established methodologies for analogous long-chain hydroxy fatty acids. Stable isotope tracing with LC-MS/MS offers a powerful quantitative tool to elucidate metabolic fluxes, while pharmacological and genetic approaches can provide complementary evidence for the roles of specific enzymes and pathways. This guide provides a foundational framework for researchers to develop and implement robust in vivo experiments to unravel the metabolism and function of this and other hydroxylated fatty acyl-CoAs.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. eurisotop.com [eurisotop.com]
- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of the (omega-1)-hydroxylation of lauric acid as an in vitro substrate probe for human liver CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Detection of 13-hydroxyhexadecanoyl-CoA
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 13-hydroxyhexadecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing our understanding of metabolic diseases and developing novel therapeutics. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and fluorescence-based methods.
This document outlines the performance of these alternatives, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs. Detailed methodologies for key experiments are provided, alongside visual representations of signaling pathways and experimental workflows to enhance comprehension.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the detection of this compound hinges on the specific requirements of the study, such as the need for high sensitivity, specificity, throughput, or the nature of the biological matrix. The following table summarizes the quantitative performance of the most common analytical techniques.
| Parameter | LC-MS/MS | Enzymatic Assay | Fluorescence-Based Methods |
| Limit of Detection (LOD) | High (fmol to pmol range) | Moderate (~50 fmol for similar assays) | Variable (pmol range with derivatization) |
| Limit of Quantification (LOQ) | High (fmol to pmol range) | Moderate (~100 fmol for similar assays) | Variable |
| Linearity (R²) | Excellent (>0.99) | Good | Variable |
| Precision (%RSD) | Excellent (<15%) | Good (<20%) | Moderate (<20%) |
| Specificity | Very High | High (Enzyme-dependent) | Moderate to High |
| Throughput | High | Moderate | Moderate to High |
| Sample Requirement | Low (µg to mg of tissue) | Low to Moderate | Low |
Signaling Pathway: Fatty Acid Beta-Oxidation
This compound is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. This metabolic pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of acyl-CoA thioesters due to its high sensitivity and specificity.[1] This method allows for the precise measurement of this compound in complex biological matrices.
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the tissue homogenate or cell lysate onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis Workflow
Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor and product ion transitions for this compound would need to be optimized.
Enzymatic Assay
Enzymatic assays offer a functional measurement of the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), the enzyme that catalyzes the conversion of this compound to 3-ketohexadecanoyl-CoA. These assays are often used in clinical settings for the diagnosis of LCHAD deficiency.[2] The activity is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.
Assay Principle
The enzymatic reaction involves the reduction of NAD+ to NADH, which can be monitored spectrophotometrically.
References
Unraveling the Cellular Impact of 13-Hydroxyhexadecanoyl-CoA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the functional roles of 13-hydroxyhexadecanoyl-CoA (13-HHD-CoA) and related long-chain 3-hydroxyacyl-CoAs in different cell lines. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental findings from studies on patient-derived cell lines with defects in long-chain fatty acid β-oxidation, offering insights into the cellular consequences of the accumulation of these metabolic intermediates.
Introduction to this compound
This compound is a crucial intermediate in the mitochondrial β-oxidation of long-chain fatty acids. Its metabolism is primarily handled by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP) complex.[1][2][3] Genetic deficiencies in the genes encoding these enzymes, such as HADHA and HADHB, lead to LCHAD or MTP deficiency, respectively. These conditions prevent the proper breakdown of long-chain fatty acids, resulting in the accumulation of 13-HHD-CoA and other long-chain 3-hydroxyacyl-CoAs.[1][2][4] This accumulation is associated with a range of cellular dysfunctions, including mitochondrial abnormalities, altered lipid profiles, and increased oxidative stress.[5][6] Patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived cardiomyocytes are primary models for studying these effects.[5][7][8]
Comparative Analysis of Functional Effects in Different Cell Lines
The functional impact of elevated long-chain 3-hydroxyacyl-CoAs is best understood by comparing cell lines with deficient fatty acid oxidation to healthy controls. The following table summarizes key findings from studies on patient-derived cell lines.
| Functional Parameter | Control Cell Lines (e.g., Healthy Donor Fibroblasts) | LCHAD/MTP Deficient Cell Lines (e.g., Patient Fibroblasts, iPSC-Cardiomyocytes) | Key Findings |
| Mitochondrial Membrane Potential | Normal, maintained membrane potential. | Depolarized mitochondrial membrane. | The accumulation of 3-hydroxyacyl-CoAs is linked to mitochondrial dysfunction.[5] |
| Reactive Oxygen Species (ROS) Production | Basal levels of ROS. | Increased mitochondrial ROS production. | Impaired β-oxidation leads to oxidative stress. |
| Lipid Profile | Stable and characteristic lipid composition. | Significant remodeling of mitochondrial cardiolipins; altered phosphatidylcholine/phosphatidylethanolamine ratio; increased ratios of sphingomyelin/ceramide.[7][9] | Disrupted fatty acid metabolism impacts the composition of cellular membranes and signaling lipids.[7] |
| Cellular Phenotype (Cardiomyocytes) | Normal calcium dynamics and electrophysiology. | Pro-arrhythmic behavior, defective calcium dynamics, and abnormal repolarization.[4][5] | The accumulation of toxic intermediates directly impacts cardiac cell function.[5] |
| Gene Expression | Normal expression of metabolic and stress-response genes. | Altered expression of genes involved in lipid metabolism and cellular stress responses. | Cells adapt their transcriptome to the metabolic block, though often insufficiently. |
Signaling Pathways Implicated
The accumulation of long-chain 3-hydroxyacyl-CoAs disrupts normal cellular signaling, primarily through its effects on mitochondrial health and lipid homeostasis. The diagram below illustrates the proposed signaling cascade leading from LCHAD/MTP deficiency to cellular dysfunction.
References
- 1. Mitochondrial trifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Mitochondrial trifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. Using Mitochondrial Trifunctional Protein Deficiency to Understand Maternal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review | MDPI [mdpi.com]
The Enigmatic Substrate: A Comparative Guide to Acyltransferase Activity with 13-hydroxyhexadecanoyl-CoA
For the attention of researchers, scientists, and professionals in drug development, this guide delves into the substrate potential of 13-hydroxyhexadecanoyl-CoA across various acyltransferase families. While direct comparative studies on this specific substrate are currently limited in published literature, this document provides a framework for its investigation. By presenting established experimental protocols and hypothetical data templates, we aim to facilitate future research into the metabolism and signaling roles of this unique hydroxy fatty acid.
Introduction
Acyl-CoA:acyltransferases play a pivotal role in lipid metabolism, catalyzing the transfer of fatty acyl chains from Coenzyme A to acceptor molecules, thereby forming complex lipids. The substrate specificity of these enzymes is a critical determinant of the cellular lipid composition, which in turn influences membrane fluidity, signaling cascades, and energy storage. While the interactions of common saturated and unsaturated fatty acyl-CoAs with various acyltransferases are well-documented, the role of hydroxylated fatty acyl-CoAs, such as this compound, remains a burgeoning field of investigation.
The presence of a hydroxyl group on the acyl chain introduces polarity, which may significantly alter its recognition and processing by acyltransferases. Understanding which enzymes can utilize this compound as a substrate is the first step toward elucidating its potential biological functions, which could range from the formation of specialized structural lipids to novel signaling molecules. This guide outlines the key acyltransferase families that are prime candidates for interacting with this compound and provides detailed methodologies for assessing their enzymatic activity with this substrate.
Potential Acyltransferase Candidates for this compound
Based on their fundamental roles in lipid synthesis, the following acyltransferase families are hypothesized to be the most likely to accept this compound as a substrate:
-
Diacylglycerol Acyltransferases (DGATs): These enzymes catalyze the final committed step in triglyceride synthesis and are crucial for energy storage. The incorporation of a hydroxy fatty acid into triglycerides could impact lipid droplet formation and metabolism.
-
Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the de novo synthesis of glycerolipids. Their activity with this compound would determine its entry into the glycerolipidome.
-
Lysophospholipid Acyltransferases (LPLATs): This diverse family of enzymes, including Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), is involved in the remodeling of phospholipids (B1166683) (the Lands cycle). The incorporation of this compound into phospholipids would directly impact membrane composition and potentially generate novel signaling lipids.
Comparative Performance Data (Hypothetical)
To date, a direct comparison of the kinetic parameters of different acyltransferases with this compound is not available in the scientific literature. The following table is presented as a template for researchers to populate as data becomes available. Such a table will be invaluable for comparing the efficiency and preference of various enzymes for this substrate.
| Enzyme Family | Specific Enzyme | Apparent Km (µM) for this compound | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| DGAT | DGAT1 | Data not available | Data not available | Data not available |
| DGAT2 | Data not available | Data not available | Data not available | |
| GPAT | GPAT1 | Data not available | Data not available | Data not available |
| GPAT3 | Data not available | Data not available | Data not available | |
| LPLAT | LPCAT1 | Data not available | Data not available | Data not available |
| LPCAT2 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for in vitro acyltransferase assays that can be adapted to use this compound as a substrate. The synthesis of radiolabeled or fluorescently tagged this compound would be a prerequisite for these assays.
Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiometric)[1][2][3]
This protocol measures the incorporation of radiolabeled this compound into di- and triglycerides.
Materials:
-
Enzyme source: Microsomal fractions isolated from cells or tissues expressing the DGAT of interest.
-
Substrates:
-
[14C]this compound (specific activity ~50 mCi/mmol)
-
sn-1,2-diacylglycerol (DAG)
-
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM MgCl2, and 0.25 M sucrose.[1]
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Stop Solution: Chloroform (B151607):Methanol (2:1, v/v).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).[2]
-
Scintillation cocktail.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
1 mg/mL BSA
-
250 µM DAG (dissolved in a small amount of acetone (B3395972) and dried under nitrogen)
-
20-50 µg of microsomal protein
-
Nuclease-free water to a final volume of 100 µL.
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Start the reaction by adding 10 µM [14C]this compound.
-
Incubation: Incubate the reaction at 37°C for 10-20 minutes. The exact time should be within the linear range of the enzyme activity, which should be determined empirically.
-
Termination: Stop the reaction by adding 1.5 mL of the Stop Solution.
-
Lipid Extraction: Add 0.5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
TLC Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Chromatography: Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.
-
Quantification: Visualize the lipid spots by autoradiography or with iodine vapor. Scrape the silica (B1680970) gel corresponding to the triglyceride spot into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity as nmol of [14C]this compound incorporated into triglycerides per minute per mg of protein.
Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (Radiometric)[5]
This assay measures the formation of lysophosphatidic acid from glycerol-3-phosphate and radiolabeled this compound.
Materials:
-
Enzyme source: Microsomal or mitochondrial fractions.
-
Substrates:
-
[14C]this compound
-
Glycerol-3-phosphate (G3P)
-
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mM DTT.
-
BSA, fatty acid-free.
-
Stop Solution: Butanol.
-
Wash Solution: 1 M NaCl.
Procedure:
-
Reaction Setup: Combine Assay Buffer, 2 mg/mL BSA, 2 mM G3P, and 20-100 µg of protein extract in a final volume of 200 µL.
-
Initiation: Start the reaction by adding 10 µM [14C]this compound.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Termination: Stop the reaction by adding 1 mL of butanol and vortexing.
-
Extraction and Washing: Add 1 mL of water, vortex, and centrifuge. Remove the aqueous phase. Wash the butanol phase twice with 1 M NaCl.
-
Quantification: Transfer a portion of the butanol phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and count the radioactivity.
-
Calculation: Determine the amount of radiolabeled lysophosphatidic acid formed and calculate the specific activity.
Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay (Fluorescent)[6]
This protocol uses a fluorescently labeled lysophosphatidylcholine to measure the incorporation of this compound.
Materials:
-
Enzyme source: Microsomal fractions.
-
Substrates:
-
This compound
-
NBD-lyso-PC (1-acyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphocholine)
-
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM CaCl2.
-
Stop Solution: Chloroform:Methanol (2:1, v/v).
-
HPLC system with a fluorescence detector.
Procedure:
-
Reaction Setup: In a 100 µL reaction volume, combine Assay Buffer, 20-50 µg of microsomal protein, and 50 µM NBD-lyso-PC.
-
Initiation: Start the reaction by adding 25 µM this compound.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Termination and Extraction: Stop the reaction with 400 µL of chloroform:methanol (2:1). Vortex and centrifuge.
-
Analysis: Evaporate the lower organic phase and resuspend in methanol. Inject an aliquot into the HPLC system.
-
Quantification: Separate the product (NBD-PC containing the 13-hydroxyhexadecanoyl group) from the substrate (NBD-lyso-PC) by reverse-phase HPLC and quantify using a fluorescence detector.
-
Calculation: Calculate the specific activity based on a standard curve of the fluorescent product.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential metabolic pathway for this compound and a general workflow for the acyltransferase assays described.
References
Correlating 13-Hydroxyhexadecanoyl-CoA Levels with Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of metabolomics and transcriptomics offers a powerful approach to unraveling complex biological systems. This guide provides a comparative framework for correlating levels of the lipid metabolite 13-hydroxyhexadecanoyl-CoA with global gene expression data. While direct experimental studies on this specific long-chain acyl-CoA are limited, this document outlines established methodologies and potential signaling pathways based on current knowledge of related lipid molecules.
Methodologies for Integrated Analysis
Successful correlation of this compound levels with gene expression data relies on robust analytical techniques for both metabolomics and transcriptomics, followed by sophisticated bioinformatic integration.
Quantification of this compound
Accurate quantification is the foundation of any correlation study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing acyl-CoA species due to its high sensitivity and selectivity.
Table 1: Comparison of Methodologies for this compound Quantification
| Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction. Derivatization is typically not required. | Requires derivatization to increase volatility (e.g., silylation). |
| Sensitivity | High (picomole to femtomole range). | Moderate to high, depending on the derivative. |
| Specificity | Very high, especially with tandem MS (MS/MS) for unambiguous identification. | High, but can be affected by co-eluting compounds. |
| Throughput | Moderate to high. | Moderate. |
| Advantages | High sensitivity and specificity, no derivatization needed. | Well-established technique with extensive libraries for other metabolites. |
| Disadvantages | Higher instrument cost. | Derivatization can introduce variability and may not be suitable for all acyl-CoAs. |
Gene Expression Analysis
RNA-sequencing (RNA-seq) is the preferred method for comprehensive, unbiased profiling of the transcriptome.
Table 2: Comparison of Methodologies for Gene Expression Analysis
| Parameter | RNA-Sequencing (RNA-seq) | Microarray |
| Principle | High-throughput sequencing of cDNA libraries to quantify transcript abundance. | Hybridization of labeled cDNA to probes on a solid surface. |
| Coverage | Unbiased, whole-transcriptome coverage. Can identify novel transcripts. | Limited to the probes present on the array. |
| Dynamic Range | Wide dynamic range for detecting both low and high abundance transcripts. | More limited dynamic range. |
| Specificity | High. | Can be affected by cross-hybridization. |
| Data Analysis | Computationally intensive, requires specialized bioinformatics expertise. | More standardized and less computationally demanding. |
| Advantages | Comprehensive and unbiased view of the transcriptome. | Cost-effective for large-scale studies with known transcripts. |
| Disadvantages | Higher cost per sample and complex data analysis. | Limited to known transcripts and potential for cross-hybridization. |
Data Integration Strategies
Several statistical and bioinformatic approaches can be employed to correlate this compound levels with gene expression data.[1]
Table 3: Comparison of Data Integration Approaches
| Approach | Description | Advantages | Disadvantages |
| Correlation-based | Identifies statistical associations (e.g., Pearson or Spearman correlation) between the abundance of this compound and the expression levels of individual genes.[1] | Simple to implement and interpret. | Does not account for complex, non-linear relationships or regulatory networks. |
| Multivariate-based | Utilizes techniques like Partial Least Squares (PLS) or Canonical Correlation Analysis (CCA) to identify relationships between the two datasets as a whole. | Can reveal complex relationships and reduce data dimensionality. | Can be more difficult to interpret the biological meaning of the components. |
| Pathway-based | Maps both the metabolite and differentially expressed genes to known biological pathways to identify enriched pathways that are co-regulated.[2] | Provides a biological context for the observed correlations. | Relies on the completeness and accuracy of existing pathway databases. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results.
Protocol for Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[3][4]
-
Sample Collection and Quenching: Rapidly quench metabolic activity in cell or tissue samples, for example, by flash-freezing in liquid nitrogen.
-
Extraction: Homogenize samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water with a suitable internal standard).
-
Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor and product ions of this compound.
-
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard.
Protocol for RNA-Sequencing
-
RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial kit, ensuring high purity and integrity.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Identify differentially expressed genes between experimental groups.
-
Potential Signaling Pathways and Regulatory Networks
While the direct signaling roles of this compound are not well-defined, its structural similarity to other long-chain fatty acyl-CoAs suggests potential involvement in similar pathways. Long-chain acyl-CoAs are known to act as signaling molecules that can modulate the activity of transcription factors.[1][5]
Caption: Potential signaling pathway of this compound.
Peroxisomal beta-oxidation is a key metabolic fate for very-long-chain and hydroxylated fatty acids.[6] Dysregulation of this pathway can lead to the accumulation of lipid intermediates that may, in turn, affect gene expression. Transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Hepatocyte Nuclear Factor 4 alpha (HNF4α) are known to be regulated by long-chain acyl-CoAs and control the expression of genes involved in lipid metabolism.[5][7][8]
Integrated Experimental Workflow
A typical workflow for correlating this compound levels with gene expression data involves parallel processing of samples for metabolomic and transcriptomic analysis, followed by integrated bioinformatics.
Caption: Integrated experimental workflow.
Conclusion
Correlating this compound levels with gene expression data holds the potential to uncover novel regulatory roles for this lipid metabolite in health and disease. While direct evidence is still emerging, the methodologies and analytical strategies outlined in this guide provide a robust framework for researchers to pursue these investigations. By combining state-of-the-art metabolomic and transcriptomic techniques with sophisticated data integration, the scientific community can begin to elucidate the functional significance of this compound and its impact on cellular processes.
References
- 1. ovid.com [ovid.com]
- 2. Pattern and regulation of acetyl-CoA carboxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 7. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 13-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of 13-hydroxyhexadecanoyl-CoA
The proper handling and disposal of specialized biochemicals are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the recommended disposal procedures for this compound, a long-chain fatty acyl-coenzyme A derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, the following procedures are based on the general principles of handling laboratory chemicals, coenzyme A derivatives, thioesters, and long-chain fatty acids.
Immediate Safety Considerations
Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. This ensures that the compound is managed and disposed of in accordance with all applicable federal, state, and local regulations. For situations where small quantities may be treated in the laboratory prior to disposal, a risk assessment should be conducted, and the following guidelines, based on the chemical properties of its components, should be considered.
Step-by-Step Laboratory Pre-treatment and Disposal:
-
Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless the compatibility is known.
-
Chemical Inactivation (Hydrolysis of Thioester Bond): The thioester bond in coenzyme A derivatives can be hydrolyzed to release the free fatty acid and coenzyme A. This can be achieved by adjusting the pH.
-
Alkaline Hydrolysis: Add a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) dropwise to the aqueous solution of this compound waste while stirring. Monitor the pH and adjust to >8. Coenzyme A is known to be unstable at pH values above 8. Allow the mixture to stand for several hours at room temperature in a fume hood to ensure complete hydrolysis.
-
-
Neutralization: After hydrolysis, neutralize the solution by adding a suitable acid (e.g., 1 M HCl) dropwise until the pH is between 6.0 and 8.0.
-
Deodorization of Coenzyme A: The hydrolysis will release coenzyme A, which is a thiol and may have a strong odor. To mitigate this, add a fresh solution of sodium hypochlorite (B82951) (bleach) dropwise to the neutralized solution. The bleach will oxidize the thiol group, reducing its odor. Use a minimal amount of bleach to avoid introducing excess reactive chemicals into the waste stream.
-
Final Disposal:
-
Hazardous Waste: The treated solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
-
Drain Disposal (Conditional): Drain disposal is generally not recommended for laboratory chemicals. However, if your institutional guidelines and local regulations permit, and the final solution is determined to be non-hazardous (i.e., free of regulated substances and within the acceptable pH range), it may be flushed down the sanitary sewer with copious amounts of water. Always consult with your EHS office before considering drain disposal.
-
Quantitative Data for Disposal Parameters
As no specific disposal data for this compound was found, the following table provides general parameters for the laboratory pre-treatment steps based on common laboratory practices.
| Parameter | Value/Range | Notes |
| pH for Hydrolysis | > 8.0 | Coenzyme A is unstable in alkaline conditions, which facilitates the hydrolysis of the thioester bond. |
| Neutralization pH | 6.0 - 8.0 | This range is generally considered safe for handling and is often a requirement for aqueous waste disposal. |
| Contact Time for Hydrolysis | Several hours | To ensure complete breakdown of the thioester bond. The exact time may vary depending on concentration and temperature. |
| Oxidizing Agent | Sodium Hypochlorite (Bleach) | A common laboratory reagent for oxidizing thiols to reduce odor. Should be used in moderation. |
Experimental Workflow and Decision-Making for Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling 13-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 13-hydroxyhexadecanoyl-CoA, a long-chain fatty acyl-CoA derivative. The following procedures are based on best practices for handling similar biochemical reagents and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact, as similar compounds can be toxic or cause irritation upon contact.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or aerosols that could cause serious eye damage.[1] |
| Skin and Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dusts or aerosols. |
Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting in a chemical fume hood to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container, protected from moisture, and refrigerated as recommended by the supplier. Long-chain acyl-CoAs are susceptible to degradation.
Experimental Workflow for Handling this compound
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
